Dxd-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1/i1D3,3D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXLYXLUCNZSAA-YJVIAYTMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dxd-d5 mechanism of action in DNA replication
An In-depth Technical Guide on the DDK and GINS (Sld5) Mechanism of Action in DNA Replication
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The initiation of eukaryotic DNA replication is a meticulously orchestrated process ensuring the faithful duplication of the genome once per cell cycle. Central to this regulation is the activation of the replicative helicase, a multi-protein complex known as the CMG (Cdc45-Mcm2-7-GINS). The assembly and activation of the CMG at replication origins are triggered by two key S-phase kinases: Cyclin-Dependent Kinase (CDK) and Dbf4-dependent kinase (DDK). This guide focuses on the critical role of DDK and its interplay with the GINS complex, which contains the Sld5 subunit, in the pathway leading to helicase activation and the commencement of DNA unwinding. We will dissect the molecular mechanism, present key quantitative data, detail relevant experimental protocols, and visualize the intricate pathways governing this fundamental biological process.
The Core Mechanism: DDK-Mediated Recruitment of GINS to the Pre-Replicative Complex
The initiation of DNA replication occurs in two distinct, temporally separated stages. The first, known as replication licensing, takes place in the G1 phase and involves the loading of the inactive Minichromosome Maintenance (Mcm2-7) complex onto DNA at replication origins.[1] The Mcm2-7 complex is loaded as a head-to-head double hexamer that encircles the duplex DNA.[2][3] However, this pre-Replicative Complex (pre-RC) is dormant and cannot unwind DNA.
The second stage, termed origin firing, occurs at the G1/S transition. This is the point where DDK and the GINS complex execute their essential functions.[4]
The Role of DDK (Dbf4-dependent kinase): DDK is a heterodimeric protein kinase composed of the catalytic subunit Cdc7 and the regulatory subunit Dbf4.[5][6] The primary and essential function of DDK in replication initiation is the phosphorylation of the N-terminal tails of multiple subunits within the Mcm2-7 double hexamer, specifically Mcm2, Mcm4, and Mcm6.[5][7] This multi-site phosphorylation event is not a simple on/off switch but a crucial remodeling of the Mcm2-7 complex that creates a specific docking platform for downstream initiation factors.[2][8]
The Role of the GINS Complex (Sld5, Psf1, Psf2, Psf3): The GINS complex is a stable, hetero-tetrameric structure composed of Sld5, Psf1, Psf2, and Psf3.[9][10] The name "GINS" is an acronym derived from the Japanese numbers Go (5), Ichi (1), Ni (2), and San (3), corresponding to its subunits.[11][12] GINS is an indispensable component of the active CMG replicative helicase and is essential for both the initiation and elongation phases of DNA replication.[9][10][12] It is believed to stabilize the association of Cdc45 with the Mcm2-7 core, thereby forming the fully functional helicase.[12]
The Stepwise Assembly of the CMG Helicase: The DDK-catalyzed phosphorylation of the Mcm2-7 complex initiates a cascade of binding events that culminates in the assembly of two active CMG helicases.
-
DDK Phosphorylation: At the onset of S phase, DDK phosphorylates the N-terminal tails of Mcm2-7 subunits within the pre-RC.[7][13]
-
Sld3-Cdc45 Recruitment: This phosphorylation creates binding sites for the initiation factor Sld3 (and its partner Sld7).[1][7] Sld3, in turn, is responsible for recruiting the crucial helicase component, Cdc45, to the phosphorylated Mcm complex.[6][7]
-
GINS Complex Recruitment: Following the association of Sld3 and Cdc45, the GINS complex (containing Sld5) is recruited to form the final 11-subunit CMG (Cdc45-Mcm2-7-GINS) complex.[1][4] This assembly is a cooperative process, where the factors are mutually dependent for their stable association with the origin.[10]
-
Helicase Activation: The formation of the CMG complex is coupled with the separation of the Mcm2-7 double hexamer into two single CMG helicases, each encircling one of the template strands.[3][14] This architectural remodeling, along with the action of Mcm10 and ATP hydrolysis, activates the helicase, enabling it to unwind the parental DNA duplex and initiate bidirectional DNA synthesis.[3][4][14]
Visualizing the Mechanism and Workflows
Signaling Pathway for CMG Helicase Activation
Caption: Pathway of CMG helicase assembly and activation at the G1/S transition.
Experimental Workflow: In Vitro Helicase Assay
References
- 1. embopress.org [embopress.org]
- 2. DDK promotes DNA replication initiation: Mechanistic and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - The mechanism of eukaryotic CMG helicase activation - The Francis Crick Institute - Figshare [crick.figshare.com]
- 4. Assembly, Activation, and Helicase Actions of MCM2-7: Transition from Inactive MCM2-7 Double Hexamers to Active Replication Forks [mdpi.com]
- 5. Role of DDK in Replication Initiation [ouci.dntb.gov.ua]
- 6. Forsburg Lab Research: DDK kinase - PombeNet Forsburg Lab [dornsife.usc.edu]
- 7. Mechanisms Governing DDK Regulation of the Initiation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DDK regulates replication initiation by controlling the multiplicity of Cdc45-GINS binding to Mcm2-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. GINS, a novel multiprotein complex required for chromosomal DNA replication in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GINS (protein complex) - Wikipedia [en.wikipedia.org]
- 12. Structure and function of the GINS complex, a key component of the eukaryotic replisome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Origin Firing Regulations to Control Genome Replication Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of eukaryotic CMG helicase activation - PMC [pmc.ncbi.nlm.nih.gov]
what is the role of Dxd-d5 in antibody-drug conjugates
An In-depth Technical Guide on the Role of Deruxtecan (DXd) in Antibody-Drug Conjugates
Introduction
Antibody-drug conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure.[1] This is achieved by linking a monoclonal antibody, which targets a specific tumor antigen, to a cytotoxic payload via a specialized linker. A pivotal payload in this field is deruxtecan (DXd), a potent topoisomerase I inhibitor.[2][3] This guide provides a comprehensive technical overview of the role of DXd as a payload in ADCs, its mechanism of action, and the methodologies used for its evaluation. It also clarifies the function of its deuterated analogue, Dxd-d5, used in analytical settings.
The DXd Payload: A Potent Topoisomerase I Inhibitor
DXd, an exatecan derivative, is the cytotoxic component responsible for the therapeutic effect of several advanced ADCs.[1][4] Its deuterated form, this compound, incorporates stable heavy isotopes of hydrogen and is primarily used as an internal standard or tracer for quantitative bioanalysis, such as in pharmacokinetic (PK) studies, due to its distinct mass.[5][6][7]
Mechanism of Action: The primary molecular target of DXd is DNA topoisomerase I, a nuclear enzyme critical for managing DNA topology during replication and transcription.[2][3] DXd intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of single-strand DNA breaks.[8] The accumulation of these unrepaired breaks during DNA replication leads to catastrophic DNA damage and triggers apoptosis, resulting in targeted cell death.[8][9][10] DXd has been shown to be a more potent inhibitor of topoisomerase I than SN-38, the active metabolite of irinotecan.[8][11]
Architecture of a DXd-Based ADC
The efficacy of a DXd-based ADC is a product of its three core components: the antibody, the linker, and the payload, all optimized for maximum therapeutic effect.
-
Monoclonal Antibody: Provides specificity by targeting antigens overexpressed on the surface of cancer cells, such as HER2 or TROP2.[8][9]
-
Linker: A tetrapeptide-based linker (e.g., glycine-glycine-phenylalanine-glycine, GGFG) covalently attaches the DXd payload to the antibody.[11][12] This linker is designed to be highly stable in systemic circulation, preventing premature payload release, but is efficiently cleaved by lysosomal enzymes like cathepsins, which are upregulated in tumor cells.[11][13]
-
Payload (DXd): The cytotoxic agent that induces cell death upon release.[13]
-
Drug-to-Antibody Ratio (DAR): DXd-ADCs are engineered to have a high and homogeneous DAR, typically around 8, meaning each antibody carries approximately eight molecules of DXd.[4][11] This high drug load is a key contributor to the ADC's potent anti-tumor activity.
References
- 1. adcreview.com [adcreview.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. cusabio.com [cusabio.com]
- 9. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 12. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Chemical Structure and Stability of Dxd-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stability of Dxd-d5, a deuterated derivative of the potent topoisomerase I inhibitor, Dxd (deruxtecan). This document is intended for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) and related cytotoxic payloads.
Introduction
This compound is the deuterium-labeled form of Dxd, a key component of several advanced antibody-drug conjugates, most notably Trastuzumab deruxtecan (T-DXd).[1][2][3] Dxd acts as a cytotoxic payload, exerting its anti-cancer effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription.[4][5][6] The incorporation of five deuterium atoms ("-d5") in its structure primarily serves as a tool for pharmacokinetic and metabolic studies, allowing it to be used as a tracer or an internal standard in quantitative analyses such as NMR or mass spectrometry.[2][7]
Chemical Structure
The foundational structure of this compound is that of its parent compound, Dxd, which is a derivative of exatecan.[8] The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms.[1] The molecular formula of this compound is C26H19D5FN3O6, with a molecular weight of approximately 498.51 g/mol .[9][10][11]
Chemical Name (IUPAC): N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide (for the non-deuterated Dxd).[12]
The image below illustrates the chemical structure of Dxd. The precise location of the five deuterium atoms in this compound can vary depending on the synthetic route but is often on the ethyl group or other readily exchangeable positions.
Figure 1: Chemical Structure of Dxd (Deruxtecan). The deuterated version, this compound, contains five deuterium atoms in place of hydrogen atoms.
Stability Profile
Detailed, publicly available stability data and comprehensive experimental protocols specifically for the isolated this compound payload are limited, which is common for proprietary pharmaceutical compounds. However, extensive stability testing has been conducted on Trastuzumab deruxtecan (T-DXd), the antibody-drug conjugate that utilizes Dxd. These studies provide valuable insights into the stability of the Dxd payload when part of the ADC construct.
Studies on T-DXd have demonstrated the high stability of the linker and the payload in plasma.[13][14] For instance, in vitro studies have shown that T-DXd is highly stable in the plasma of various species, including humans, with minimal release of the Dxd payload over extended periods.[13] This stability is crucial for minimizing off-target toxicity and ensuring that the cytotoxic payload is delivered specifically to the tumor cells.[14] The stability of trastuzumab, the antibody component, has also been studied under various stress conditions, which is relevant to the overall stability of the ADC.[15][16]
3.1. General Considerations for Stability Testing
For a molecule like this compound, a comprehensive stability assessment would typically involve forced degradation studies. These studies intentionally expose the compound to harsh conditions to predict its degradation pathways and identify potential degradation products.[17][18]
3.2. Summary of Stability Data from T-DXd Studies
While specific quantitative data for this compound is not available, the table below summarizes the stability characteristics of the Dxd payload as part of the T-DXd antibody-drug conjugate, based on published research.
| Parameter | Observation | Reference |
| In Vitro Plasma Stability | High stability in human and cynomolgus monkey plasma. Low release of DXd from T-DXd after 21 days of incubation in human plasma (2.1%). | [13] |
| In Vivo Stability (Cynomolgus Monkeys) | The linker-drug of T-DXd was found to be stable in systemic circulation. | [13] |
| General ADC Stability | The linker in T-DXd is designed to be stable in the bloodstream and cleaved by enzymes within tumor cells. | [14] |
Experimental Protocols
Detailed experimental protocols for the synthesis and stability testing of this compound are proprietary. However, this section outlines the general methodologies that would be employed for such investigations based on standard pharmaceutical development practices.[18][19]
4.1. General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[17] A typical workflow is illustrated in the diagram below.
Caption: General workflow for a forced degradation study of a pharmaceutical compound.
Methodology:
-
Preparation of Solutions: A stock solution of this compound would be prepared in a suitable solvent, such as DMSO.[5][11]
-
Application of Stress Conditions:
-
Acid and Base Hydrolysis: The drug solution is treated with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room and elevated temperatures.
-
Oxidation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: The solid drug or its solution is subjected to high temperatures (e.g., 60-80°C).
-
Photostability: The drug solution is exposed to light of a specified wavelength and intensity, as per ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, aliquots of the stressed samples are withdrawn and analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[20]
-
Characterization of Degradants: Peaks corresponding to potential degradation products are further investigated using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for mass identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[21]
Mechanism of Action and Signaling Pathway
Dxd exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme that relaxes supercoiled DNA, which is essential for DNA replication and transcription. By binding to the topoisomerase I-DNA complex, Dxd prevents the re-ligation of the single-strand breaks created by the enzyme. This leads to an accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[4][22][8]
The following diagram illustrates the mechanism of action of Dxd.
Caption: Mechanism of action of Dxd following its release from an antibody-drug conjugate.
Conclusion
This compound is a crucial tool in the development of Dxd-containing antibody-drug conjugates, primarily for analytical and pharmacokinetic purposes. While specific, in-depth stability data for the isolated this compound molecule is not extensively available in the public domain, the high stability observed for the Dxd payload within the T-DXd conjugate underscores its robust nature. The general principles of forced degradation and stability-indicating method development provide a framework for assessing the stability of such potent cytotoxic payloads. Further research and publication of detailed stability studies would be beneficial to the broader scientific community.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 7. Deruxtecan-d5 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]
- 11. This compound (Exatecan-d5 derivative for ADC) | ADC Cytotoxin | | Invivochem [invivochem.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. scispace.com [scispace.com]
- 19. impactfactor.org [impactfactor.org]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
In Vivo Pharmacokinetics of Dxd-d5: A Technical Guide for Researchers
An in-depth exploration of the in vivo pharmacokinetic profile of Dxd, the payload of Trastuzumab Deruxtecan, with an analysis of the potential impact of deuteration on its metabolic fate.
For Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Dxd (deruxtecan), a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). While specific in vivo pharmacokinetic data for its deuterated analog, Dxd-d5, is not publicly available, this document will delve into the known pharmacokinetics of Dxd and explore the scientific principles of how deuterium substitution—as in this compound—can influence a drug's metabolic profile. This compound is a deuterium-labeled version of Dxd, primarily utilized as a tracer for quantitative analysis during the drug development process.[1]
Executive Summary
Understanding the in vivo behavior of an ADC's payload is critical for optimizing its therapeutic index. This guide summarizes the available preclinical pharmacokinetic data for Dxd, the active component of the highly successful ADC, T-DXd. It also provides a foundational understanding of the "Kinetic Isotope Effect" and its implications for drug metabolism when deuterium is strategically incorporated into a molecule, as with this compound. The potential for deuterium to alter metabolic pathways and enhance pharmacokinetic properties is a key area of interest in modern drug development.[1]
Pharmacokinetics of Dxd in Preclinical Models
In vivo studies, primarily in mice, have shed light on the pharmacokinetic profile of Dxd following its release from the T-DXd conjugate.
Data Summary
The following tables summarize key pharmacokinetic parameters for Dxd and the T-DXd antibody-drug conjugate, derived from studies in HER2-positive tumor-bearing mice.
Table 1: Plasma Pharmacokinetic Parameters of T-DXd and Released Dxd in Tumor-Bearing Mice Following a Single Intravenous Dose
| Analyte | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (t½) (h) | Clearance (mL/h/kg) |
| T-DXd | 10 | 250 | 1 | 15,000 | 36-108 | 0.67 |
| Released Dxd | 10 | 0.02 | 48 | 1.5 | 1.35 | - |
Data compiled from multiple preclinical studies. Values are approximate and can vary based on the specific animal model and analytical methods used.[2][3]
Table 2: Biodistribution of Dxd in Tumor-Bearing Mice
| Tissue | Dxd Concentration (ng/g) | Time Post-Dose (h) |
| Tumor | >100 | 72 |
| Liver | <20 | 72 |
| Lung | <10 | 72 |
| Kidney | <10 | 72 |
| Spleen | <10 | 72 |
This table illustrates the preferential accumulation of Dxd in tumor tissue compared to other organs.[2]
The Impact of Deuteration: The Kinetic Isotope Effect
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This increased bond strength can slow down metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).
The primary potential effects of deuteration on the pharmacokinetics of a drug like Dxd include:
-
Decreased Rate of Metabolism: If the site of deuteration is a primary location for metabolic attack by enzymes (e.g., Cytochrome P450s), the rate of metabolism can be significantly reduced.
-
Increased Half-Life and Exposure: A slower metabolic rate can lead to a longer plasma half-life (t½) and a greater overall drug exposure (AUC).
-
Reduced Formation of Metabolites: Deuteration can decrease the formation of specific metabolites, which can be advantageous if those metabolites are associated with toxicity.
-
Potential for Metabolic Switching: If one metabolic pathway is slowed by deuteration, the drug may be metabolized through alternative pathways, a phenomenon known as metabolic switching.
While these principles are well-established, the precise impact of the five deuterium atoms in this compound on its in vivo pharmacokinetics has not been publicly documented. Such studies would be essential to fully characterize its properties and determine if it offers a therapeutic advantage over the non-deuterated form.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of Dxd pharmacokinetics.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Female athymic nude mice are implanted with human cancer cell lines expressing HER2 (e.g., NCI-N87, JIMT-1).[3]
-
Drug Administration: T-DXd is administered as a single intravenous (IV) injection, typically via the tail vein, at a specified dose (e.g., 10 mg/kg).[3]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 168, and 336 hours) via cardiac puncture or another appropriate method. Plasma is isolated by centrifugation.[3]
-
Tissue Collection: At the terminal time point, tumors and major organs (liver, lungs, kidneys, spleen) are harvested.
-
Bioanalysis: Plasma and tissue homogenate concentrations of T-DXd and released Dxd are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Bioanalytical Method for Dxd Quantification
-
Sample Preparation: Plasma samples are subjected to protein precipitation, typically with a solvent like acetonitrile. This is followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte.
-
Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate) and an organic component (e.g., acetonitrile) is used to separate Dxd from other plasma components.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Dxd and an internal standard (often a stable isotope-labeled version of the analyte, such as this compound) are monitored for quantification.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
References
- 1. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
A Technical Guide to Dxd-d5 as a Payload for Novel Antibody-Drug Conjugate (ADC) Development
Executive Summary: The landscape of targeted cancer therapy is being revolutionized by antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. Among the most promising payloads is Dxd (Deruxtecan), a highly potent topoisomerase I inhibitor.[1][2][3] ADCs utilizing Dxd, such as Trastuzumab Deruxtecan (T-DXd), have demonstrated remarkable clinical efficacy, in part due to a high drug-to-antibody ratio (DAR), a tumor-selective cleavable linker, and a pronounced bystander effect that eradicates neighboring antigen-negative cancer cells.[4][5][6]
This technical guide provides an in-depth overview of Dxd as an ADC payload for researchers and drug development professionals. It details the mechanism of action, key quantitative data, and advanced immunomodulatory effects. A significant focus is placed on the role of Dxd-d5, a deuterium-labeled analogue, which serves as a critical tool for precise pharmacokinetic analysis during preclinical and clinical development.[7][8][9] Detailed experimental protocols and diagrams of key pathways and workflows are provided to facilitate the practical application of this technology in novel ADC development.
Introduction to Dxd and this compound
The Dxd Payload: A Potent Topoisomerase I Inhibitor
Dxd, a derivative of exatecan, is a next-generation topoisomerase I inhibitor designed for use in ADCs.[1][2] Topoisomerase I is a critical nuclear enzyme that alleviates DNA supercoiling during replication and transcription by creating and re-ligating single-strand breaks.[2] Dxd and other camptothecin analogues function by stabilizing the covalent complex between topoisomerase I and DNA, which prevents the re-ligation step.[2][10] This leads to the accumulation of single-strand DNA breaks, ultimately causing DNA damage, cell cycle arrest, and apoptotic cell death.[1][10][11] The potency of Dxd is reportedly ten times greater than that of SN-38, the active metabolite of irinotecan, another well-known topoisomerase I inhibitor used in ADCs.[2][4]
The Role of this compound: A Tool for Pharmacokinetic Analysis
This compound is a deuterium-labeled version of the Dxd payload.[7][12] In drug development, stable isotope-labeled compounds are invaluable tools. This compound is primarily used as an internal standard for quantitative bioanalysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[7] Its inclusion in assays allows for the precise measurement of the concentration of the active Dxd payload in various biological matrices, such as plasma and tumor tissue.[7][13] This is essential for accurately characterizing the pharmacokinetics (PK), distribution, metabolism, and excretion of the ADC and its released payload, which are critical components of preclinical and clinical evaluation.[1][7] The deuterium substitution can also be used to investigate potential effects on the drug's metabolic profile.[9][13]
Mechanism of Action
Core Mechanism: Inhibition of Topoisomerase I
The primary mechanism of action for the Dxd payload is the inhibition of DNA topoisomerase I.[7][10] The process begins when the ADC delivers Dxd into the cancer cell, where it translocates to the nucleus. There, it binds to the Topoisomerase I-DNA complex, trapping the enzyme in a state where it has cleaved a single strand of DNA but cannot reseal it.[2][5] This stalled cleavage complex is an obstacle to the DNA replication machinery, leading to irreversible double-strand DNA breaks and triggering the DNA Damage Response (DDR).[14]
The Bystander Effect: A Key Advantage for Heterogeneous Tumors
A defining feature of Dxd-based ADCs is their ability to induce a potent "bystander effect".[15][16] This phenomenon is critical for treating solid tumors, which often exhibit heterogeneous expression of the target antigen.[15] After the ADC is internalized by an antigen-positive cancer cell and the payload is released, the Dxd molecule, which is cell-membrane permeable, can diffuse out of the target cell and into adjacent cells.[5][] This allows the ADC to kill not only the cells that express the target antigen but also surrounding antigen-negative tumor cells, thereby amplifying the therapeutic effect within the tumor microenvironment.[6][15][16]
The Dxd-ADC Construct: Key Components
The efficacy of a Dxd-based ADC is dependent on the synergy of its three main components: the antibody, the linker, and the payload.[5]
-
Monoclonal Antibody (mAb) : The mAb provides specificity, targeting a cell surface antigen that is highly expressed on tumor cells.[5][18]
-
Dxd Payload : The cytotoxic agent that induces cell death.[5]
-
Linker : A chemical bridge that connects the payload to the antibody. Dxd ADCs typically use a tetrapeptide-based (e.g., GGFG) cleavable linker.[2][15] This linker is designed to be highly stable in systemic circulation to minimize off-target toxicity but is efficiently cleaved by lysosomal enzymes, such as cathepsins, which are abundant within cancer cells.[5][6]
The high drug-to-antibody ratio (DAR), often around 8, is another key attribute, ensuring a high concentration of the cytotoxic payload is delivered to the tumor cell.[1][4]
Quantitative In Vitro and In Vivo Data
The potency of Dxd and Dxd-based ADCs has been quantified in numerous preclinical studies. The tables below summarize key efficacy and pharmacokinetic data.
Table 1: In Vitro Cytotoxicity of Dxd and a Representative Dxd-ADC (DS-8201a)
| Compound | Cell Line | Target Expression | IC₅₀ (Payload) | IC₅₀ (ADC) | Citation(s) |
|---|---|---|---|---|---|
| Dxd | KPL-4 | HER2-positive | 1.43 nM | - | [19] |
| Dxd | NCI-N87 | HER2-positive | 4.07 nM | - | [19] |
| Dxd | SK-BR-3 | HER2-positive | 1.90 nM (approx.) | - | [19] |
| Dxd | MDA-MB-468 | HER2-negative | 1.95 nM (approx.) | - | [19] |
| DS-8201a | KPL-4 | HER2-positive | - | 26.8 ng/mL | [19] |
| DS-8201a | NCI-N87 | HER2-positive | - | 25.4 ng/mL | [19] |
| DS-8201a | SK-BR-3 | HER2-positive | - | 6.7 ng/mL | [19] |
| DS-8201a | MDA-MB-468 | HER2-negative | - | >10,000 ng/mL | [19] |
| Dxd | Topo I Enzyme | - | 0.31 µM | - |[7][9] |
Table 2: Pharmacokinetic Parameters of T-DXd and Released Dxd in Tumor-Bearing Mice
| Analyte | Parameter | Value | Model System | Citation(s) |
|---|---|---|---|---|
| T-DXd (ADC) | Plasma AUC | 1.96–2.75 µmol/L·day | HER2+ Xenograft Models | [20] |
| Total Antibody | Plasma AUC | 2.32–3.88 µmol/L·day | HER2+ Xenograft Models | [20] |
| Free Dxd | Systemic Half-life (T₁/₂) | 1.35 hours | HER2+ Tumor-bearing mice | [21] |
| Free Dxd | Primary Excretion Route | Feces (as intact form) | HER2+ Tumor-bearing mice | [21] |
| Released Dxd | Tumor vs. Normal Tissue | >5x higher exposure in tumor | Radiolabeled T-DXd Biodistribution |[21] |
Advanced Cellular Mechanisms and Pathways
Induction of Immunogenic Cell Death (ICD)
Recent evidence indicates that the cell death induced by Dxd is immunogenic.[16][22] Immunogenic cell death (ICD) is a form of apoptosis characterized by the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (CRT), extracellular ATP, and high-mobility group box 1 (HMGB1).[22][23] These molecules act as signals to recruit and activate antigen-presenting cells (APCs), like dendritic cells, which can then prime a robust anti-tumor T-cell response.[16] This suggests that Dxd-based ADCs not only kill tumor cells directly but also stimulate the host's immune system to attack the tumor, providing a rationale for combination therapies with immune checkpoint inhibitors.[14]
Activation of the cGAS-STING Pathway
The DNA damage inflicted by Dxd can trigger intracellular immune signaling. Specifically, the presence of cytosolic DNA fragments resulting from Dxd-induced damage can activate the cGAS-STING pathway.[14] Cyclic GMP-AMP synthase (cGAS) binds to the cytosolic DNA and synthesizes cGAMP, which in turn activates the Stimulator of Interferon Genes (STING). This leads to the production of Type I interferons (IFN-I) and other inflammatory cytokines.[14] This IFN-I response can enhance the anti-tumor immune environment by promoting dendritic cell activation and increasing the infiltration of cytotoxic CD8+ T cells into the tumor.[14]
Key Experimental Protocols for ADC Development
Protocol: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.[24]
-
Cell Plating: Seed cancer cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the Dxd-ADC, a non-targeting control ADC, and the free Dxd payload. Add the compounds to the wells.
-
Incubation: Culture the cells for 5 days or until the untreated control wells reach confluency.[6][22]
-
Viability Assessment: Measure cell viability using a luminescent assay that quantifies total cellular ATP, such as the CellTiter-Glo® assay.[22]
-
Data Analysis: Normalize the results to untreated controls and plot a dose-response curve to calculate the IC₅₀ value for each compound.
Protocol: Bystander Effect Co-Culture Assay
This assay evaluates the ability of the ADC to kill adjacent antigen-negative cells.[6]
-
Cell Labeling (Optional but Recommended): Label the antigen-positive and antigen-negative cell lines with different fluorescent dyes (e.g., CellTracker™ Green and Red) for easy differentiation.
-
Co-Culture Plating: Plate a mixture of antigen-positive (e.g., KPL-4) and antigen-negative (e.g., MDA-MB-468) cells in the same well.
-
Treatment: Add the Dxd-ADC, a non-cleavable linker ADC (e.g., T-DM1) as a negative control for the bystander effect, and a non-targeting ADC at a fixed concentration (e.g., 10 nM).[6]
-
Incubation: Culture the cells for 5 days.
-
Analysis by Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Gate on the two cell populations based on their fluorescent labels (or surface antigen staining) and a viability dye (e.g., DAPI or Propidium Iodide) to quantify the number of living and dead cells in each population.[6]
-
Data Interpretation: A significant reduction in the viable antigen-negative cell population in the Dxd-ADC treated well compared to controls indicates a bystander effect.
Protocol: In Vivo Xenograft Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living organism.[24][25]
-
Model Establishment: Implant human cancer cells (e.g., NCI-N87) subcutaneously into immunocompromised mice.[26]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, non-targeting ADC, Dxd-ADC at various doses).
-
Dosing: Administer the ADCs intravenously (i.v.) according to the planned schedule (e.g., once every 3 weeks).[19]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) between the treatment and control groups.
Protocol: Pharmacokinetic Analysis using LC-MS/MS
This protocol quantifies the ADC and payload in biological samples.
-
Study Design: Administer a single i.v. dose of the Dxd-ADC to tumor-bearing mice.
-
Sample Collection: Collect blood (for plasma) and tumor tissue at multiple time points post-dose (e.g., 1 hr, 6 hr, 24 hr, 3 days, 7 days).
-
Sample Preparation:
-
Plasma: Process blood to isolate plasma. Perform an immunocapture step to isolate the total antibody (conjugated and unconjugated). For free payload analysis, perform a protein precipitation/extraction.
-
Tumor: Homogenize the tumor tissue. Perform a similar extraction to isolate the free Dxd payload.
-
-
Internal Standard Spiking: Add a known concentration of this compound to all samples and calibration standards.[7]
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of total antibody (via a surrogate peptide), conjugated ADC (intact or via a surrogate), and the released Dxd payload. The ratio of Dxd to this compound signals is used for precise quantification.
-
PK Parameter Calculation: Use the concentration-time data to calculate key PK parameters such as half-life (T₁/₂), clearance, volume of distribution, and area under the curve (AUC).[21]
Conclusion and Future Directions
The Dxd payload, in conjunction with its deuterated analogue this compound, represents a cornerstone of modern ADC technology.[11] Its high potency, capacity for a high DAR, and membrane permeability leading to a strong bystander effect have resulted in highly effective therapies.[1][16] Furthermore, the discovery of its ability to induce immunogenic cell death and activate the cGAS-STING pathway opens new avenues for powerful combination therapies.[14][16]
Future research will likely focus on expanding the application of Dxd-ADC technology to new cancer targets, optimizing linker chemistry for improved stability and tumor-specific release, and rationally designing combination strategies with immunotherapies to further enhance anti-tumor efficacy and overcome resistance.[27][28]
References
- 1. cusabio.com [cusabio.com]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. Deruxtecan - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. cusabio.com [cusabio.com]
- 11. Novel antibody-drug conjugates based on DXd-ADC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Deruxtecan-d5 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 14. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DAIICHI SANKYO | Unlocking the potential of ADCs [dxd-adc-technology.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. hoeford.com [hoeford.com]
- 25. wuxibiology.com [wuxibiology.com]
- 26. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 28. Daiichi Sankyo to Present New Preclinical and Translational Research from DXd ADC Portfolio at AACR Virtual Annual Meeting II- Daiichi Sankyo US [daiichisankyo.us]
The Discovery and Development of Dxd-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Dxd, a potent topoisomerase I inhibitor, and its deuterated analog, Dxd-d5. Dxd serves as the cytotoxic payload in several antibody-drug conjugates (ADCs), most notably trastuzumab deruxtecan (T-DXd). This document details the preclinical and clinical data, experimental protocols for key assays, and the underlying signaling pathways, offering a comprehensive resource for professionals in the field of oncology drug development.
Introduction: The Emergence of a Novel Topoisomerase I Inhibitor
Dxd (exatecan derivative) was developed from exatecan mesylate, a potent topoisomerase I inhibitor, with the goal of creating a payload for ADCs with an improved safety and efficacy profile. The key innovation in the development of Dxd was the modification of exatecan to have lower membrane permeability, which was found to be associated with reduced myelotoxicity. This characteristic makes it an ideal candidate for targeted delivery via an ADC, minimizing systemic exposure and off-target toxicity.
The subsequent development of this compound, a deuterated version of Dxd, was primarily for its application as a tracer and internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS during the drug development process. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can also potentially alter the pharmacokinetic and metabolic profiles of a drug, often leading to a slower rate of metabolism and improved pharmacokinetic properties.[][2]
Mechanism of Action: Targeting the DNA Replication Machinery
Dxd exerts its cytotoxic effect by inhibiting topoisomerase I, a critical enzyme involved in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. Dxd stabilizes the covalent complex between topoisomerase I and DNA (the cleavage complex), preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.
Recent studies have further elucidated the downstream effects of Dxd-induced DNA damage. The accumulation of cytosolic DNA fragments resulting from this damage activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This innate immune signaling pathway leads to the production of type I interferons and other pro-inflammatory cytokines, contributing to an anti-tumor immune response.
References
Methodological & Application
Application Note: Dxd-d5 In Vitro Cell Viability Assay Protocol
Abstract
This document provides a detailed protocol for determining the in vitro cytotoxicity of Dxd, a potent topoisomerase I inhibitor, using a cell viability assay. Dxd is the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab deruxtecan (T-DXd, DS-8201a).[1][2] The protocol described herein is also applicable to its deuterated analogue, Dxd-d5, which is primarily used as an internal standard or tracer for quantitative analysis.[3] The method is based on quantifying the number of viable cells in culture after exposure to the compound. We provide representative data and a detailed, step-by-step procedure suitable for researchers in oncology and drug development.
Mechanism of Action
Dxd exerts its cytotoxic effect by inhibiting DNA topoisomerase I, an essential enzyme that relieves torsional strain in DNA during replication and transcription.[4][5] By binding to the topoisomerase I-DNA complex, Dxd prevents the re-ligation of the single-strand breaks created by the enzyme.[4] This stabilization of the cleavage complex leads to the accumulation of DNA double-strand breaks, ultimately triggering programmed cell death (apoptosis).[6][7][8]
References
- 1. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
Application Note: Synthesis and Characterization of Dxd-d5 Conjugated Antibodies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the synthesis, purification, and characterization of Dxd-d5 conjugated antibodies. This compound is the deuterium-labeled form of deruxtecan (Dxd), a potent topoisomerase I inhibitor used as a cytotoxic payload in advanced Antibody-Drug Conjugates (ADCs). The deuterium labeling serves as a tracer for quantitative bioanalytical studies. The synthesis strategy is based on a cysteine-directed conjugation, where interchain disulfide bonds on a monoclonal antibody (mAb) are partially reduced to generate reactive thiol groups. These thiols are then covalently linked to a maleimide-functionalized this compound linker-payload. This protocol covers the essential steps from antibody preparation to the analytical characterization of the final ADC, including determination of the critical Drug-to-Antibody Ratio (DAR).
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents.[1] This synergy allows for the selective delivery of payloads to cancer cells, minimizing systemic toxicity and widening the therapeutic window.[2][3] The design of an ADC involves three key components: the antibody, the cytotoxic payload, and the linker connecting them.[3]
Deruxtecan (Dxd) is a highly potent topoisomerase I inhibitor payload.[1][4] ADCs utilizing Dxd, such as Trastuzumab deruxtecan, have demonstrated significant clinical efficacy.[5][6] The conjugation strategy often targets cysteine residues, utilizing the reduction of interchain disulfide bonds to create nucleophilic thiol groups for reaction with an electrophilic maleimide group on the drug-linker.[5][7] This method allows for the creation of ADCs with a Drug-to-Antibody Ratio (DAR) of up to 8.[7][8]
The DAR is a critical quality attribute (CQA) that significantly impacts the ADC's efficacy, safety, and pharmacokinetics.[7][9] Therefore, robust and precise methods for synthesizing ADCs with a controlled DAR and for characterizing the final product are essential. This application note details a comprehensive workflow for the synthesis of this compound conjugated antibodies and their subsequent characterization using Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Synthesis and Characterization Workflow
The overall process involves the partial reduction of the antibody, conjugation with the this compound linker-payload, purification of the resulting ADC, and finally, detailed analytical characterization.
Experimental Protocols
Safety Precaution: this compound is a highly potent cytotoxic agent. Handle with extreme care using appropriate personal protective equipment (PPE) and containment procedures in a designated laboratory area.
Protocol 1: Partial Reduction of Antibody
This protocol uses Tris(2-carboxyethyl)phosphine (TCEP) to partially reduce the interchain disulfide bonds of an IgG1 antibody, creating reactive thiol groups.
-
Buffer Exchange: Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 50 mM PBS, 5 mM EDTA, pH 7.4). If the antibody is in an incompatible buffer (e.g., containing Tris or other primary amines), perform a buffer exchange using a suitable method like dialysis or centrifugal filtration (10 kDa MWCO).[10]
-
Prepare TCEP: Prepare a fresh 10 mM stock solution of TCEP in the conjugation buffer.[11][12]
-
Reduction Reaction: Add a 5-10 fold molar excess of TCEP to the antibody solution.[13] The precise amount of TCEP is a critical parameter that must be optimized to achieve the desired average DAR.[14]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle agitation.[2][11] To prevent re-oxidation of the thiol groups, it is recommended to perform the reaction under an inert gas like nitrogen or argon.[13]
-
Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or centrifugal concentrator, exchanging the reduced antibody back into fresh, degassed conjugation buffer.[12][15]
Protocol 2: Thiol-Maleimide Conjugation
-
Prepare this compound Linker-Payload: Dissolve the maleimide-functionalized this compound linker-payload in an anhydrous organic solvent such as DMSO to create a 10 mM stock solution.[15]
-
Conjugation Reaction: Add a molar excess (typically 8-10 equivalents relative to the antibody) of the this compound linker-payload solution to the chilled, reduced antibody solution.[15] The final concentration of the organic solvent (e.g., DMSO) should ideally not exceed 10% (v/v) to maintain antibody stability.
-
Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
Quenching: Quench the reaction to cap any unreacted maleimide groups by adding a 20-fold molar excess of N-acetyl-L-cysteine and incubating for 30 minutes.[14]
Protocol 3: ADC Purification
Purification is essential to remove unconjugated drug-linker, aggregates, and unconjugated antibody.[13] Hydrophobic Interaction Chromatography (HIC) is a common method for this purpose.
-
Equilibrate Column: Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase A (e.g., 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0).[16]
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Gradient Elution: Elute the bound species using a linear gradient to 100% mobile phase B (e.g., 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0).[16]
-
Fraction Collection: Collect fractions corresponding to the ADC peak(s), which will elute based on their hydrophobicity (higher DAR species are more hydrophobic and elute later).
-
Buffer Exchange: Pool the desired fractions and buffer exchange into a suitable formulation buffer (e.g., PBS, pH 7.4) and concentrate using centrifugal filtration.
Protocol 4: ADC Characterization
A. Drug-to-Antibody Ratio (DAR) by HIC
HIC separates ADC species based on the number of conjugated drugs, allowing for the determination of the drug load distribution and calculation of the average DAR.[17][18]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 25% Isopropanol.
-
Method: Inject the purified ADC onto the HIC column. Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[16]
-
Data Analysis: Monitor the elution profile at 280 nm. Peaks corresponding to species with 0, 2, 4, 6, and 8 drugs (DAR0, DAR2, etc.) will be resolved.[7][19] Calculate the average DAR using the following formula, where Ai is the peak area for the species with i drugs conjugated: Average DAR = Σ(Ai * i) / ΣAi
B. Intact Mass Analysis and DAR by LC-MS
LC-MS provides the precise mass of the different drug-loaded species, confirming conjugation and allowing for an accurate average DAR calculation.[20] For cysteine-linked ADCs, native MS conditions are often preferred to prevent dissociation of the antibody chains.[7]
-
Sample Preparation (Optional): To simplify spectra, the ADC sample can be deglycosylated using PNGase F prior to analysis.[4]
-
LC Separation: Inject the ADC onto a suitable column (e.g., SEC for native MS or reversed-phase C4/C8 for denaturing MS).
-
MS Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF).[9]
-
Data Analysis: Deconvolute the resulting multi-charged mass spectrum to obtain the zero-charge mass for each ADC species.[4] The average DAR is calculated from the relative abundance of each species observed in the deconvoluted spectrum.[21]
Expected Results and Data Presentation
The protocols described should yield a purified this compound ADC with a heterogeneous distribution of drug loads, typically targeting an average DAR of around 8.
| Parameter | Condition | Expected Outcome |
| Antibody Reduction | 5-10 eq. TCEP, 37°C, 1.5h | Partial reduction of 4 interchain disulfide bonds |
| Conjugation | 8-10 eq. This compound linker, RT, 2h | Covalent attachment of payload to generated thiols |
| Bioconjugation Yield | Post-Purification | >70%[22] |
| Purity (SEC) | Post-Purification | >95% Monomer |
| Average DAR (HIC/MS) | Final Product | 7.5 - 8.0[5][16] |
| Analytical Method | Result | Example Value |
| HIC | DAR Distribution | DAR0: <2%, DAR2: <5%, DAR4: ~15%, DAR6: ~30%, DAR8: ~48% |
| Average DAR | 7.6 [5] | |
| LC-MS | Mass of DAR8 Species | ~159 kDa (based on ~147 kDa mAb + 8 x ~1.5 kDa linker-drug) |
| Average DAR | 7.8 | |
| In Vitro Potency | IC50 (HER2+ cell line) | 30-40 nM[22] |
| In Vivo Efficacy | Tumor Growth Inhibition (TGI) | >100% in relevant xenograft models[22][23] |
Mechanism of Action
The therapeutic effect of a Dxd-conjugated ADC is a multi-step process that relies on the targeted delivery and intracellular release of the cytotoxic payload.
Troubleshooting
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Inefficient Reduction: TCEP solution is old or oxidized; insufficient molar excess or incubation time. | Prepare fresh TCEP solution immediately before use. Optimize TCEP concentration and incubation time. |
| Maleimide Hydrolysis: this compound linker-payload solution was exposed to moisture or non-anhydrous solvent. | Use fresh, anhydrous DMSO. Prepare linker-payload solution immediately before use.[13] | |
| Interfering Buffer Components: Antibody buffer contains primary amines (e.g., Tris) or carrier proteins (e.g., BSA). | Perform buffer exchange into a non-interfering buffer like PBS prior to reduction. Remove carrier proteins if present. | |
| High Levels of Aggregation | Over-reduction: Excessive TCEP leads to unfolding and aggregation. | Titrate TCEP concentration to find the optimal level for partial reduction. |
| Solvent-induced Precipitation: Organic solvent concentration is too high during conjugation. | Ensure final organic solvent (e.g., DMSO) concentration does not exceed 5-10%. Add the linker-payload solution slowly with mixing. | |
| Inaccurate DAR by HIC | Poor Peak Resolution: Inappropriate gradient or column chemistry. | Optimize the HIC gradient slope and length. Screen different HIC columns (e.g., Phenyl, Butyl). |
| Drifting Baseline: Impure salts in mobile phase. | Use high-purity salts (e.g., for HPLC) for mobile phase preparation. Utilize blank subtraction features in chromatography software.[19] | |
| Poor Signal in LC-MS | ADC Dissociation (Cys-linked): Use of denaturing reversed-phase conditions. | Use a native MS method with a non-denaturing mobile phase (e.g., ammonium acetate) and SEC column.[7][20] |
| Sample Complexity: Glycosylation creates multiple overlapping peaks. | Deglycosylate the sample with PNGase F before analysis to simplify the spectrum.[4] |
References
- 1. susupport.com [susupport.com]
- 2. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. interchim.fr [interchim.fr]
- 9. hpst.cz [hpst.cz]
- 10. dynamic-biosensors.com [dynamic-biosensors.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. scispace.com [scispace.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Raludotatug Deruxtecan, a CDH6-Targeting Antibody–Drug Conjugate with a DNA Topoisomerase I Inhibitor DXd, Is Efficacious in Human Ovarian and Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability [mdpi.com]
- 23. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dxd-d5 ADC Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The efficacy of an ADC is critically dependent on its ability to be internalized by target cells, followed by the release of its cytotoxic payload.[1] Trastuzumab deruxtecan (T-DXd) is a notable ADC that utilizes a topoisomerase I inhibitor payload, DXd.[2] The assessment of ADC internalization is therefore a crucial step in the preclinical development and characterization of novel ADCs.[3]
This document provides detailed protocols for assessing the internalization of ADCs utilizing a deuterium-labeled payload, Dxd-d5. This compound serves as a stable isotope-labeled internal standard, enabling precise and quantitative analysis of payload delivery to target cells using mass spectrometry.[4][5] Additionally, protocols for qualitative and semi-quantitative assessment of ADC internalization using fluorescence-based methods are described.
The following protocols and data presentation guidelines are intended to provide a comprehensive framework for researchers to evaluate the internalization characteristics of this compound containing ADCs, facilitating the selection of promising candidates for further development.
Signaling Pathway and Mechanism of Action
Upon binding to its target receptor on the cancer cell surface, the this compound ADC is internalized, typically through receptor-mediated endocytosis.[6] The ADC-receptor complex is trafficked through the endosomal-lysosomal pathway.[7] Within the acidic environment of the lysosome, the linker connecting the antibody to the this compound payload is cleaved by lysosomal enzymes.[2][8] The released this compound can then exert its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[9]
Caption: this compound ADC binds to its receptor, is internalized, and releases its payload in the lysosome.
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Assessment of ADC Internalization by Confocal Microscopy
This protocol describes the use of a fluorescently labeled this compound ADC to visualize its internalization and subcellular localization.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Fluorescently labeled this compound ADC (e.g., labeled with Alexa Fluor 488)
-
Control non-binding IgG labeled with the same fluorophore
-
Hoechst 33342 (for nuclear staining)
-
LysoTracker Red DND-99 (for lysosomal staining)[6]
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed target cells onto glass-bottom confocal dishes and culture until they reach 60-70% confluency.
-
ADC Incubation:
-
Dilute the fluorescently labeled this compound ADC and the control IgG to the desired concentration (e.g., 10 µg/mL) in pre-warmed complete culture medium.
-
Remove the culture medium from the cells and add the ADC or control IgG solution.
-
Incubate the cells for various time points (e.g., 0, 1, 4, and 24 hours) at 37°C in a CO2 incubator.
-
-
Staining of Lysosomes and Nuclei:
-
One hour before the end of the ADC incubation, add LysoTracker Red to the culture medium at the recommended concentration (e.g., 75 nM) and continue the incubation.[6]
-
At the end of the incubation, remove the medium and wash the cells three times with PBS.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add a drop of mounting medium to the cells.
-
-
Confocal Imaging:
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorophores (e.g., 405 nm for Hoechst 33342, 488 nm for Alexa Fluor 488, and 561 nm for LysoTracker Red).
-
Acquire z-stack images to visualize the subcellular localization of the ADC.
-
Data Analysis:
-
Qualitatively assess the internalization of the this compound ADC by observing the co-localization of the green fluorescence (ADC) with the red fluorescence (lysosomes).
-
Semi-quantify the internalization by measuring the fluorescence intensity of the internalized ADC per cell using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: Quantitative Assessment of ADC Internalization by Flow Cytometry
This protocol provides a high-throughput method to quantify the percentage of cells that have internalized the ADC and the relative amount of internalized ADC per cell.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Fluorescently labeled this compound ADC (e.g., labeled with Alexa Fluor 488)
-
Control non-binding IgG labeled with the same fluorophore
-
Trypsin-EDTA
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) or a quenching antibody (e.g., anti-Alexa Fluor 488 antibody)[3][10]
-
Flow cytometry buffer (PBS with 2% FBS)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and culture overnight.
-
Treat the cells with the fluorescently labeled this compound ADC or control IgG at various concentrations and for different time points at 37°C.
-
Include a control set of cells incubated at 4°C to measure surface binding only.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells with cold PBS.
-
Harvest the cells using Trypsin-EDTA and resuspend in flow cytometry buffer.
-
-
Removal of Surface-Bound ADC:
-
To distinguish between surface-bound and internalized ADC, treat one set of samples with an acid wash buffer for a short period (e.g., 1-2 minutes) on ice to strip surface-bound antibody, or incubate with a quenching antibody according to the manufacturer's protocol.[3][10]
-
Immediately neutralize the acid wash with a large volume of cold flow cytometry buffer and centrifuge the cells.
-
-
Viability Staining and Analysis:
-
Resuspend the cell pellets in flow cytometry buffer containing a viability dye like PI.
-
Analyze the cells on a flow cytometer, measuring the fluorescence of the labeled ADC in the appropriate channel (e.g., FITC channel for Alexa Fluor 488).
-
Data Analysis:
-
Gate on the live cell population based on the viability dye staining.
-
Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each condition.
-
The internalization rate can be calculated by comparing the MFI of cells incubated at 37°C (total fluorescence) with those treated with the acid wash or quenching antibody (internalized fluorescence).
Protocol 3: Quantitative Analysis of Internalized this compound Payload by LC-MS/MS
This protocol describes a highly sensitive and specific method to quantify the amount of this compound payload released within the target cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
Dxd as a standard for the calibration curve
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein precipitation solvent (e.g., methanol:ethanol mixture (50% v/v))[11]
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Cell Culture and ADC Treatment:
-
Seed a known number of cells in a multi-well plate and culture overnight.
-
Treat the cells with the this compound ADC at various concentrations and for different time points.
-
-
Cell Lysis and Sample Preparation:
-
After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized ADC.
-
Lyse the cells directly in the well with cell lysis buffer.
-
Harvest the cell lysate and determine the total protein concentration (e.g., using a BCA assay) for normalization.
-
-
Protein Precipitation and Payload Extraction:
-
To a known volume of cell lysate, add a known amount of a suitable internal standard (if this compound is not being used as the internal standard itself for a non-deuterated DXd ADC).
-
Add 3-4 volumes of cold protein precipitation solvent.[11]
-
Vortex and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted this compound.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient on the analytical column.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for Dxd and this compound will need to be determined empirically.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of Dxd standard spiked into lysate from untreated cells.
-
Calculate the concentration of this compound in the cell lysates based on the calibration curve and normalize to the total protein concentration or cell number.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Semi-Quantitative Analysis of this compound ADC Internalization by Confocal Microscopy
| Treatment Group | Time Point (hours) | Mean Fluorescence Intensity (Arbitrary Units) per Cell ± SD | Co-localization with Lysosomes (%) ± SD |
| This compound ADC (10 µg/mL) | 1 | 150 ± 25 | 30 ± 5 |
| 4 | 450 ± 60 | 75 ± 8 | |
| 24 | 800 ± 95 | 90 ± 6 | |
| Control IgG (10 µg/mL) | 24 | 20 ± 8 | 5 ± 2 |
Table 2: Quantitative Analysis of this compound ADC Internalization by Flow Cytometry
| Treatment Group | Concentration (µg/mL) | Time Point (hours) | % Internalizing Cells ± SD | Mean Fluorescence Intensity (Internalized) ± SD |
| This compound ADC | 1 | 4 | 60 ± 7 | 2500 ± 300 |
| 10 | 4 | 95 ± 3 | 8000 ± 750 | |
| 10 | 24 | 98 ± 2 | 15000 ± 1200 | |
| Control IgG | 10 | 24 | 5 ± 1.5 | 500 ± 150 |
Table 3: Quantification of Internalized this compound Payload by LC-MS/MS
| Treatment Group | Concentration (µg/mL) | Time Point (hours) | This compound Concentration (ng/mg protein) ± SD |
| This compound ADC | 1 | 4 | 0.5 ± 0.08 |
| 10 | 4 | 5.2 ± 0.6 | |
| 10 | 24 | 12.8 ± 1.5 | |
| Untreated Control | - | 24 | Not Detected |
Experimental Workflow Diagram
Caption: A general workflow for the assessment of this compound ADC internalization.
References
- 1. A simple and highly sensitive LC-MS workflow for characterization and quantification of ADC cleavable payloads [ouci.dntb.gov.ua]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for DXd-d5 Bystander Killing Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting a DXd-d5 bystander killing assay. This assay is crucial for evaluating the efficacy of Antibody-Drug Conjugates (ADCs) that utilize a DXd (deruxtecan) payload, a potent topoisomerase I inhibitor. The bystander effect, where the cytotoxic payload diffuses from target antigen-positive cells to kill neighboring antigen-negative cells, is a key mechanism for enhancing the therapeutic efficacy of ADCs, particularly in heterogeneous tumors.[1][2][3]
Introduction
Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to tumor cells expressing a specific antigen.[4][] The DXd payload, upon release from the ADC within the target cell, is cell-membrane permeable.[6][7] This permeability allows it to diffuse into adjacent cells that may not express the target antigen, leading to what is known as the "bystander effect."[6][8] This mechanism is particularly important for overcoming tumor heterogeneity, where antigen expression can be varied.[4] The this compound bystander killing assay is an in vitro method to quantify this effect.
The assay typically involves co-culturing antigen-positive and antigen-negative cancer cell lines. The antigen-positive cells internalize the ADC, cleave the linker, and release the DXd payload. The subsequent death of the co-cultured antigen-negative cells is a direct measure of the bystander effect.[1][2][8]
Principle of the this compound Bystander Killing Assay
The fundamental principle of the assay is to differentiate between the direct cytotoxic effect of the ADC on antigen-positive cells and the indirect, bystander-mediated killing of antigen-negative cells. This is achieved by co-culturing two distinct cell populations:
-
Antigen-Positive (Ag+) Cells: These cells express the target antigen for the ADC's monoclonal antibody component. They take up the ADC, process it, and release the DXd payload.
-
Antigen-Negative (Ag-) Cells: These cells do not express the target antigen and are therefore not directly targeted by the ADC. Their viability in a co-culture system with Ag+ cells and the ADC is indicative of the bystander effect.
To distinguish between the two cell populations for analysis, the Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) or luciferase.[3][9]
Signaling Pathway of DXd-mediated Cell Killing
The cytotoxic payload, DXd, is a potent topoisomerase I inhibitor.[10][11] Once inside the cell nucleus, it binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[7]
References
- 1. agilent.com [agilent.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 4. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. youtube.com [youtube.com]
- 8. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
Troubleshooting & Optimization
Optimizing Dxd-d5 Payload to Antibody Ratio: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the Dxd-d5 payload.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?
The optimal DAR for a this compound ADC is a critical quality attribute that requires empirical determination for each specific antibody and target.[1][2] While most conventional ADCs have an average DAR of two to four to maintain hydrophilicity and prevent aggregation, advancements in linker technology have enabled the development of effective Dxd-based ADCs with a high DAR, such as a DAR of 8.[3] For example, DS-8201a (Trastuzumab deruxtecan) has a DAR of 8 and has demonstrated significant anti-tumor activity.[3][4][5] The ideal DAR represents a balance between maximizing payload delivery to the target cells and maintaining favorable pharmacokinetic and safety profiles.[2][3]
Q2: How does the DAR of a this compound ADC affect its efficacy and toxicity?
The DAR has a profound impact on both the efficacy and toxicity of an ADC.
-
Efficacy: A higher DAR can lead to increased cytotoxic potency, as more payload molecules are delivered to the target cancer cell.[3] This can be particularly advantageous for targets with low expression levels.[3]
-
Toxicity: Conversely, a high DAR can negatively impact the ADC's pharmacokinetic properties, leading to faster clearance from circulation.[3][4] Increased hydrophobicity associated with higher drug loading can also lead to aggregation, which may enhance off-target toxicity.[3][6][7] Deruxtecan (Dxd), the parent compound of this compound, is a potent topoisomerase I inhibitor, and its off-target release can contribute to myelotoxicity and gastrointestinal toxicity.[3] However, Dxd was developed to have lower myelotoxicity compared to its parent compound, exatecan.[3]
Q3: What is the role of the linker in optimizing this compound ADCs?
The linker is a critical component that influences the stability, solubility, and release of the this compound payload. For Dxd-based ADCs, a tumor-selective cleavable linker is often employed.[4][5][8] A commonly used linker is a tetrapeptide-based linker (e.g., GGFG) that is designed to be stable in circulation but cleaved by lysosomal enzymes like cathepsins, which are upregulated in cancer cells.[3][8][9] The hydrophilicity of the linker is also a key consideration, as it can help to mitigate the hydrophobicity of the this compound payload, allowing for higher DARs without inducing aggregation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the development and characterization of this compound ADCs.
Issue 1: ADC Aggregation
-
Problem: You observe precipitation or the formation of high molecular weight species during or after the conjugation reaction. ADC aggregation is a common issue, particularly with hydrophobic payloads like this compound, and can lead to reduced efficacy and increased off-target toxicity.[6][7][10][11][]
-
Possible Causes & Solutions:
| Cause | Solution |
| High Hydrophobicity of Payload-Linker | The conjugation of hydrophobic payload-linkers can create hydrophobic patches on the antibody surface, promoting aggregation.[6][10] Consider using more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) moieties, to increase the overall hydrophilicity of the ADC.[11][13] |
| Unfavorable Buffer Conditions | The pH and salt concentration of the reaction buffer can influence antibody stability.[6] Ensure the pH is not at the isoelectric point of the antibody, where solubility is minimal.[6] Screen different buffer systems and excipients to find conditions that maintain ADC solubility. |
| High DAR | A higher number of conjugated drug molecules increases the hydrophobicity of the ADC, making it more prone to aggregation.[2][3] If aggregation is persistent, consider targeting a lower average DAR. |
| Presence of Solvents | Organic solvents used to dissolve the payload-linker can induce aggregation.[6] Minimize the amount of organic solvent in the final reaction mixture. |
| Physical Stress | Shaking or thermal stress during processing and storage can lead to aggregation.[11] Handle the ADC solution gently and store at appropriate temperatures. |
Issue 2: Inconsistent or Unexpected DAR
-
Problem: The measured average DAR is different from the target DAR, or there is significant batch-to-batch variability.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Reagent Concentrations | The molar ratio of the payload-linker to the antibody is a critical parameter.[2] Accurately determine the concentrations of both the antibody and the payload-linker solution before conjugation. |
| Inefficient Conjugation Chemistry | The specific conjugation chemistry used (e.g., cysteine vs. lysine conjugation) will have different efficiencies. Ensure reaction conditions (pH, temperature, time) are optimized for the chosen method. Maleimide chemistry, often used for sulfhydryl conjugation, can have stability issues.[3] |
| Antibody Modification | The accessibility of conjugation sites on the antibody can vary. Ensure the antibody is properly prepared (e.g., reduction of interchain disulfides for cysteine conjugation). |
| Inaccurate DAR Measurement | The analytical method used to determine the DAR may not be sufficiently accurate or precise.[14] Use orthogonal methods to confirm the DAR. For example, complement UV-Vis spectrophotometry with a more detailed method like LC-MS or HIC.[14][] |
Issue 3: Difficulty in Interpreting Mass Spectrometry (MS) Data for DAR Analysis
-
Problem: The deconvoluted mass spectrum of the intact ADC is complex, making it difficult to assign peaks and calculate the DAR accurately.
-
Possible Causes & Solutions:
| Cause | Solution |
| Heterogeneity of the ADC | ADCs are often a heterogeneous mixture of species with different numbers of conjugated drugs.[1] This inherent heterogeneity leads to multiple peaks in the mass spectrum. |
| Glycosylation | The antibody is a glycoprotein, and variations in the glycan structures contribute to the spectral complexity.[16] Consider deglycosylating the ADC with an enzyme like PNGase F prior to MS analysis to simplify the spectrum.[16] |
| Incomplete Deconvolution | The deconvolution algorithm may not be optimized for the complex spectrum. Adjust the deconvolution parameters in your software to improve the accuracy of the mass determination.[1] |
| Presence of Unconjugated Antibody and Fragments | The sample may contain unconjugated antibody (D0) or antibody fragments.[16] These will appear as separate peaks in the spectrum. |
| Adducts | The ADC may form adducts with salts or other small molecules, further complicating the spectrum. Ensure proper sample preparation and use a suitable buffer. |
Experimental Protocols & Data Presentation
Protocol 1: Generic Cysteine-Based Conjugation of this compound
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate buffer with EDTA).
-
Partially reduce the interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The amount of TCEP will determine the number of available cysteine residues for conjugation and thus influence the final DAR.
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Payload-Linker Preparation:
-
Dissolve the this compound payload with a maleimide-functionalized linker in an appropriate organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the payload-linker solution to the reduced antibody solution at a specific molar ratio to target the desired DAR.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4-25°C) for a defined period (e.g., 1-4 hours).
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Purify the ADC from unconjugated payload-linker and other reaction components using a suitable method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).[17]
-
Protocol 2: DAR Determination by LC-MS
-
Sample Preparation:
-
Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in a mobile phase-compatible buffer.
-
(Optional) For simplified spectra, deglycosylate the ADC using PNGase F according to the manufacturer's protocol.[16]
-
(Optional) For analysis of light and heavy chains, reduce the ADC using a reducing agent like DTT.[16]
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase liquid chromatography (RP-LC) column suitable for protein separation.
-
Elute the ADC using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid).
-
-
MS Analysis:
-
The eluent from the LC is directly introduced into a high-resolution mass spectrometer (e.g., Q-TOF).
-
Acquire mass spectra of the intact or reduced ADC species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different drug-loaded species.
-
Calculate the average DAR using the relative abundance of each species.[]
-
Table 1: Comparison of Analytical Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance at different wavelengths to determine the concentration of antibody and payload.[] | Simple, quick, and convenient.[14][] | Provides only an average DAR, no information on drug distribution.[14] Less accurate than other methods.[14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates different ADC species by chromatography and determines their mass-to-charge ratio.[14][16] | Provides detailed information on DAR, drug distribution, and can identify different ADC forms.[14] High sensitivity and accuracy. | Requires specialized equipment and expertise. Data analysis can be complex.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity.[14][] | Provides information on DAR and drug load distribution.[14] Often uses non-denaturing conditions.[] | Resolution can be dependent on the specific ADC and column chemistry. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates ADC species based on polarity.[] | Can provide detailed DAR analysis, including at the light and heavy chain level after reduction.[14] | The use of organic solvents and low pH can potentially denature the ADC.[] |
Visualizations
Caption: Experimental workflow for this compound ADC conjugation and DAR analysis.
Caption: Relationship between DAR and key ADC properties.
References
- 1. hpst.cz [hpst.cz]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates [mdpi.com]
- 4. cusabio.com [cusabio.com]
- 5. cusabio.com [cusabio.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 13. m.youtube.com [m.youtube.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 16. agilent.com [agilent.com]
- 17. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
Technical Support Center: Overcoming Dxd-d5 Resistance in Cancer Cells
Welcome to the technical support center for researchers investigating resistance to Dxd-d5 and related topoisomerase I inhibitor payloads in antibody-drug conjugates (ADCs). This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a deuterium-labeled version of Dxd (deruxtecan), a potent topoisomerase I inhibitor.[1] Dxd is the cytotoxic payload used in the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd).[2] The deuterium labeling in this compound makes it a useful tool in research, particularly for tracer studies to quantify drug distribution and metabolism without significantly altering the molecule's biological activity.[1]
Q2: What are the primary mechanisms of resistance to Dxd-containing ADCs like T-DXd?
A: Resistance to T-DXd is a multifaceted problem that can arise from various molecular changes within the cancer cell.[2] Key mechanisms include:
-
Reduced Target Antigen Expression: Decreased expression of the HER2 receptor on the cell surface, which is the target of the trastuzumab antibody, leads to lower ADC binding and internalization.[2]
-
Alterations in Drug Transport: Overexpression of ATP-binding cassette (ABC) transporter proteins, which act as drug efflux pumps, can actively remove the Dxd payload from the cell, reducing its intracellular concentration and cytotoxic effect.[2][3]
-
Impaired DNA Damage Repair: Mutations in genes involved in the DNA damage response pathway can confer resistance. Notably, loss-of-function mutations in the SLX4 gene, which is critical for DNA repair, have been identified in T-DXd resistant tumors.[2][4]
-
Dysregulated Signaling Pathways: Activation of alternative survival pathways can help cancer cells evade drug-induced apoptosis. Pathways such as PI3K/Akt/mTOR and RAS/RAF/MEK/ERK are frequently implicated.[5][6][7]
-
Impeded ADC Internalization: Overexpression of EGFR, a dimerization partner of HER2, can limit HER2's cellular dynamics, reducing the internalization of the T-DXd conjugate and thus its efficacy.[8]
Q3: How do specific gene mutations contribute to acquired resistance?
A: Specific genetic alterations acquired after treatment can drive resistance. Whole-exome sequencing of pre- and post-treatment tumor samples has identified recurrent mutations. For example, in the DAISY trial, mutations in the DNA repair gene SLX4 were found in 20% of resistant samples compared to just 2% at baseline, suggesting its role in mediating secondary resistance.[4] Similarly, gain-of-function mutations in NRF2 and loss-of-function mutations in its regulator KEAP1 are more prevalent in post-treatment samples, leading to the overexpression of the efflux pump ABCC1.[9]
Q4: What is the role of signaling pathways in driving resistance?
A: Dysregulated signaling pathways can promote cell survival and proliferation, counteracting the cytotoxic effects of Dxd. The PI3K/Akt/mTOR pathway, which is hyperactivated in up to 40% of breast cancer cases, is a critical driver of oncogenesis and treatment resistance.[7] Its activation can be caused by mutations in PIK3CA or the loss of the tumor suppressor PTEN.[6][7] This pathway can promote cell survival and interfere with the apoptotic signals initiated by Dxd-induced DNA damage.
Troubleshooting Experimental Issues
Q1: My HER2-positive cell line is developing resistance to T-DXd in vitro. What should I investigate first?
A: When observing acquired resistance in a cell line model, a systematic approach is recommended.
-
Step 1: Validate HER2 Expression: Confirm that the resistant cell line still expresses HER2 at levels comparable to the parental, sensitive line. Use flow cytometry or Western blotting. A significant decrease could explain the resistance.
-
Step 2: Assess Drug Efflux: Culture the cells with a known inhibitor of ABC transporters (e.g., verapamil, elacridar) alongside T-DXd.[10] A restoration of sensitivity would suggest that drug efflux is a primary resistance mechanism.
-
Step 3: Sequence Key Genes: Perform targeted sequencing or whole-exome sequencing on the resistant and parental cell lines. Focus on genes implicated in resistance, such as SLX4, KEAP1, NRF2, and components of the PI3K/Akt pathway.[4][9]
Q2: I'm observing poor T-DXd efficacy in a colorectal cancer PDX model known to be HER2-low. What could be the underlying issue?
A: Poor efficacy in HER2-low models, particularly in certain cancer types like colorectal, can be due to factors that limit drug uptake despite the presence of the target.
-
Check for EGFR Overexpression: Colorectal cancers often overexpress EGFR.[8] High EGFR levels can restrict HER2 internalization, limiting the amount of T-DXd that enters the cells.
-
Consider a Combination Strategy: Preclinical studies have shown that combining T-DXd with an EGFR monoclonal antibody, such as cetuximab, can suppress EGFR, enhance T-DXd internalization, and restore its anti-tumor activity.[8]
Q3: How can I functionally validate that a gene mutation (e.g., in SLX4) is causing the observed resistance?
A: To functionally link a specific gene to resistance, you can perform gene manipulation experiments.
-
Gene Knockdown in Sensitive Cells: Use siRNA or shRNA to knock down the expression of the target gene (e.g., SLX4) in the parental, drug-sensitive cell line. Then, treat these cells with T-DXd. If the knockdown cells become more resistant to the drug compared to control cells, it validates the gene's role in sensitivity.[11]
-
Gene Re-expression in Resistant Cells: Conversely, if you have a resistant cell line with a loss-of-function mutation, re-introducing a wild-type copy of the gene via a plasmid or viral vector should re-sensitize the cells to T-DXd.
Data Summary
Table 1: T-DXd Efficacy by HER2 Expression (DAISY Trial) This table summarizes the objective response rate (ORR) and median progression-free survival (PFS) from the phase 2 DAISY trial, illustrating T-DXd's efficacy across different HER2 expression levels in metastatic breast cancer.[4]
| Patient Cohort | HER2 Expression Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Cohort 1 | HER2-Overexpressing | 70.6% | 11.1 months |
| Cohort 2 | HER2-Low | 37.5% | 6.7 months |
| Cohort 3 | HER2-Non-expressing | 29.7% | 4.2 months |
Table 2: Common Genetic Alterations in T-DXd Resistant Tumors This table highlights key genes that are frequently mutated in tumors that have acquired resistance to T-DXd.
| Gene | Function | Type of Alteration | Implication in Resistance | Reference |
| SLX4 | DNA Damage Repair | Loss-of-function mutation | Impairs the cell's ability to repair DNA damage, a key mechanism of topoisomerase I inhibitors. | [2][4] |
| KEAP1 | NRF2 Inhibitor | Loss-of-function mutation | Leads to deregulation and activation of NRF2. | [9] |
| NRF2 (NFE2L2) | Oxidative Stress Response | Gain-of-function mutation | Upregulates the expression of antioxidant genes and drug efflux pumps like ABCC1. | [9] |
| PIK3CA | PI3K/Akt/mTOR Pathway | Activating mutation | Promotes cell survival and proliferation, counteracting drug-induced apoptosis. | [6][7] |
Visualizations and Workflows
Caption: T-DXd mechanism of action and key points of resistance.
Caption: Experimental workflow for investigating T-DXd resistance.
References
- 1. glpbio.com [glpbio.com]
- 2. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. youtube.com [youtube.com]
- 9. carislifesciences.com [carislifesciences.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Dxd-d5 Antibody-Drug Conjugates
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Dxd-d5 Antibody-Drug Conjugates (ADCs). This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize off-target toxicity and optimize the therapeutic index of your ADCs during experimentation.
Section 1: Frequently Asked Questions (FAQs) - Understanding Off-Target Toxicity
Q1: What are the primary mechanisms of off-target toxicity for this compound ADCs?
Off-target toxicity of this compound ADCs is multifactorial and can be broadly categorized into target-independent and target-dependent mechanisms.
-
Target-Independent Toxicity : This is the most common source of toxicity and occurs when the cytotoxic payload, DXd, is released prematurely into systemic circulation before the ADC reaches the tumor.[1][2][] This can happen due to unstable linkers that deconjugate in the plasma.[1] The released, membrane-permeable DXd can then diffuse into healthy cells, causing systemic side effects.[1][4][5] Other mechanisms include non-specific uptake of the ADC by healthy cells, for example, through Fc receptors on immune cells or the mannose receptor on hepatic and endothelial cells.[1][6][7]
-
On-Target, Off-Tumor Toxicity : This occurs when the target antigen recognized by the ADC's antibody is also expressed on normal, healthy tissues.[2][] The ADC binds to these healthy cells and releases its payload, leading to localized damage in non-malignant organs.
Q2: What is the "bystander effect," and how does it contribute to both efficacy and toxicity?
The bystander effect describes the ability of the DXd payload, once released from a target cancer cell, to diffuse across cell membranes and kill adjacent cells, even if they do not express the target antigen.[][9]
-
Role in Efficacy : This is highly beneficial for treating heterogeneous tumors where not all cancer cells express the target antigen.[10] The bystander effect allows the ADC to eliminate surrounding antigen-negative cancer cells, amplifying the anti-tumor response.[4]
-
Role in Toxicity : The same membrane permeability that enables the bystander effect becomes a liability if the payload is released systemically.[1][5] Prematurely released DXd can diffuse into healthy bystander cells, contributing significantly to off-target toxicity.[1]
Q3: How does linker stability influence the safety profile of a this compound ADC?
The linker is a critical component that connects the antibody to the DXd payload and governs its release.[][] An ideal linker should be highly stable in systemic circulation to prevent premature payload release but efficiently cleavable within the tumor microenvironment.[][] this compound ADCs, such as Trastuzumab deruxtecan (T-DXd), often use a tetrapeptide-based linker (GGFG) designed to be selectively cleaved by lysosomal enzymes like cathepsins, which are upregulated in cancer cells.[5][9][13] Insufficient linker stability in plasma is a primary cause of off-target toxicity.[1]
Q4: What are the most common clinically observed toxicities with Dxd-based ADCs like Trastuzumab deruxtecan (T-DXd)?
The toxicity profile of Dxd-based ADCs often reflects the effects of the potent topoisomerase I inhibitor payload.[] Management typically involves supportive care and dose modifications, such as reduction or delay.[14][15]
| Common Toxicity | Grade (Severity) | Recommended Management / Monitoring |
| Nausea & Vomiting | All Grades | Prophylactic use of a 3-drug antiemetic regimen is critical.[15] Dose reduction can be effective for persistent nausea.[15] |
| Neutropenia | Grade ≥3: ~31-60% | Monitor blood counts regularly. Manage with dose modifications and consider prophylactic granulocyte colony-stimulating factor (G-CSF).[14][15] |
| Diarrhea | All Grades | Patient education and use of loperamide are important first steps. For severe cases, IV fluids and dose modification may be necessary.[14][15] |
| Thrombocytopenia | Grade ≥3: ~7% | Monitor platelet counts. Manage by reducing the ADC dose until recovery to Grade 1.[14] |
| Interstitial Lung Disease (ILD) / Pneumonitis | All Grades (serious concern) | Obtain a baseline CT scan before initiating treatment and monitor every 9-12 weeks.[14] Early identification is critical to prevent mortality.[15] |
| Fatigue | All Grades | Dose reduction and dose delays have been shown to be effective management strategies.[15] |
| Stomatitis | All Grades | For some Dxd ADCs (e.g., Dato-DXd), preventative measures like corticosteroid mouthwash and using ice chips during infusion are recommended.[15][16] |
Section 2: Diagrams of Key Pathways and Workflows
Caption: Mechanisms of this compound ADC Off-Target Toxicity.
Caption: The Bystander Effect: Dual Role in Efficacy and Toxicity.
Caption: Experimental Workflow for Assessing Off-Target Toxicity.
Section 3: Troubleshooting Guide - Common Experimental Issues
| Issue / Observation | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High cytotoxicity in antigen-negative cell lines in vitro. | 1. Unstable Linker: The linker may be cleaving under culture media conditions, releasing free DXd. 2. Non-specific Endocytosis: The cell line may be taking up the ADC non-specifically. 3. Payload Lipophilicity: Highly lipophilic payloads can passively diffuse across cell membranes. | 1. Control Experiment: Test free DXd payload at equivalent concentrations to determine the sensitivity of the cell line to the payload itself. 2. Linker Stability: Perform a stability assay of the ADC in culture media and measure free payload release over time. 3. Modify ADC: Consider using an ADC with a more stable linker or a non-binding control ADC to assess background uptake. |
| Significant toxicity (e.g., weight loss) in animal models at sub-therapeutic doses. | 1. Poor Pharmacokinetics (PK): Rapid clearance or, more likely, premature deconjugation of the payload in vivo.[17] 2. On-Target, Off-Tumor Toxicity: The animal model may have cross-reactive antigen expression in vital organs. 3. Immunogenicity: The antibody component could be provoking an immune response. | 1. PK/PD Analysis: Conduct a full PK study to measure levels of total antibody, conjugated ADC, and free DXd payload in plasma over time.[18] 2. Assess Cross-Reactivity: Use immunohistochemistry (IHC) to check for target antigen expression in major organs of the animal model. 3. Dose Fractionation: Investigate if splitting the dose reduces acute toxicity while maintaining efficacy. 4. Re-engineer ADC: This result strongly suggests the need for a more stable linker or a different conjugation strategy to improve the therapeutic index.[19] |
| How to differentiate between on-target, off-tumor toxicity and target-independent toxicity? | The former is driven by antigen expression on healthy tissue, while the latter is due to factors like linker instability. | 1. Develop a Non-Binding ADC Control: Create an ADC with the same linker-payload but with an antibody that does not bind to any target in the host (e.g., isotype control). 2. Comparative In Vivo Study: Administer the target ADC and the non-binding control ADC to separate animal cohorts. 3. Analysis: If toxicity is observed only in the group receiving the target ADC, it is likely on-target, off-tumor. If both groups show similar toxicity profiles, the cause is target-independent (e.g., linker instability releasing free payload). |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity and IC50 Determination
This protocol uses a tetrazolium-based colorimetric assay (like MTT) to measure cell viability after ADC treatment.[20]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on both antigen-positive (target) and antigen-negative (control) cell lines.
Methodology:
-
Cell Plating: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
ADC Preparation: Prepare a serial dilution of your this compound ADC in appropriate cell culture media. Also, prepare serial dilutions of the free DXd payload as a positive control for cytotoxicity.
-
Treatment: Remove the old media from the cells and add the media containing the diluted ADC or free payload. Include untreated wells as a negative control (100% viability). Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Viability Assay (MTT Example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in living cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value. A significant difference in IC50 between antigen-positive and antigen-negative cells indicates target-specific killing.
-
Protocol 2: Assessing the Bystander Effect in a Co-culture System
This method evaluates the ability of an ADC to kill antigen-negative cells when they are in proximity to antigen-positive cells.[][20]
Objective: To quantify the bystander killing effect of a this compound ADC.
Methodology:
-
Cell Line Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP or mCherry). This allows for their specific identification in a mixed culture.
-
Co-culture Plating: Plate a mixture of antigen-positive and fluorescently-labeled antigen-negative cells in 96-well plates. Vary the ratio of positive to negative cells (e.g., 1:1, 1:3, 1:5) to assess the range of the effect. Also, plate each cell type alone as a control.
-
Treatment: Treat the co-cultures with serial dilutions of the this compound ADC. As a crucial control, treat the antigen-negative cells plated alone with the same ADC concentrations.
-
Incubation: Incubate for 72-120 hours.
-
Analysis:
-
Use a high-content imaging system or a flow cytometer capable of distinguishing the fluorescent (antigen-negative) and non-fluorescent (antigen-positive) populations.
-
Quantify the number of viable fluorescent cells in the ADC-treated co-cultures.
-
Compare the survival of the fluorescent antigen-negative cells in the co-culture to their survival when plated alone and treated with the ADC. A significant decrease in survival only in the co-culture setting demonstrates a bystander effect.[10]
-
Section 5: Advanced Strategies for Minimizing Toxicity
Q5: What molecular strategies can be employed to improve the therapeutic index of this compound ADCs?
Improving the therapeutic index involves enhancing anti-tumor efficacy while reducing systemic toxicity. Several advanced strategies are being explored:
-
Linker Engineering : Developing next-generation linkers with enhanced plasma stability and more specific cleavage mechanisms (e.g., targeting enzymes exclusively present in the tumor microenvironment) is a primary focus.[][19]
-
Site-Specific Conjugation : Traditional conjugation methods create a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR). Site-specific conjugation technologies produce a homogenous ADC population with a defined DAR (e.g., 8), which can lead to improved stability, better pharmacokinetics, and a more predictable toxicity profile.[2][19]
-
Antibody Engineering : Modifying the antibody component can reduce toxicity. This includes developing bispecific antibodies that require binding to two different antigens for activation, modulating antibody affinity to fine-tune binding, or engineering the Fc region to eliminate binding to Fc receptors on healthy immune cells.[2]
-
Payload Modification : Strategies such as PEGylation can be used to shield the hydrophobic DXd payload, reducing its non-specific uptake by healthy tissues and improving its PK profile.[17]
Q6: What is "inverse targeting" and how can it be implemented experimentally?
Inverse targeting is an innovative strategy designed to neutralize prematurely released payload in the circulation, thereby reducing systemic toxicity.[2]
-
Mechanism : The strategy involves co-administering the ADC with a "payload-binding agent" (PBA), such as an antibody fragment (Fab) or a single-domain antibody (VHH), that specifically binds to and neutralizes the free DXd payload.[21] This agent is designed to be too large to exit the vasculature easily, so it "sweeps" the circulation for free payload without interfering with the intact ADC's journey to the tumor.
-
Experimental Implementation :
-
Develop a PBA: Generate a high-affinity antibody or fragment that specifically binds to DXd.
-
In Vitro Neutralization Assay: Demonstrate that the PBA can inhibit the cytotoxic effect of free DXd on a panel of cell lines, without affecting the cytotoxicity of the intact this compound ADC.[21]
-
In Vivo Co-administration Study: In an animal model, administer the this compound ADC at a dose known to cause toxicity. In a separate cohort, co-administer the ADC and the PBA.
-
Endpoint Analysis: Monitor for improvements in the toxicity profile (e.g., reduced weight loss, normal blood counts, less organ damage on histopathology) in the co-administered group compared to the ADC-only group, while confirming that anti-tumor efficacy is not compromised.
-
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 4. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medscape.com [medscape.com]
- 15. hematologyandoncology.net [hematologyandoncology.net]
- 16. cancernetwork.com [cancernetwork.com]
- 17. researchgate.net [researchgate.net]
- 18. cusabio.com [cusabio.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. WO2021113740A1 - Compositions and methods for reducing off-target toxicity of antibody drug conjugates - Google Patents [patents.google.com]
addressing inconsistencies in Dxd-d5 cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in Dxd-d5 cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals working with this potent topoisomerase I inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability in Luminescence/Absorbance Readings | Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care, ensuring all tips dispense equal volumes. Avoid seeding at the very edges of the plate, which are prone to evaporation ("edge effect"). |
| Pipetting Errors: Inaccurate pipetting of this compound or assay reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step. | |
| Presence of Bubbles: Air bubbles in wells can interfere with optical readings. | Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be dislodged by gently tapping the plate. | |
| IC50 Values Higher Than Expected (Apparent Resistance) | Low Topoisomerase I Expression: The cytotoxic effect of this compound is dependent on the presence of its target, topoisomerase I.[1] | Characterize the topoisomerase I expression levels in your cell lines. Cell lines with inherently low TOP1 levels may be less sensitive.[1] Consider using a cell line with known high TOP1 expression as a positive control. |
| Drug Efflux: Overexpression of drug efflux pumps (e.g., ABCG2) can reduce intracellular drug concentration. | Use cell lines with characterized expression of common drug resistance transporters. Consider co-incubation with known efflux pump inhibitors as a mechanistic experiment. | |
| Compound Instability or Degradation: Improper storage or handling of this compound can lead to loss of potency. | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3] Protect from light. Prepare working dilutions fresh for each experiment. | |
| Sub-optimal Assay Incubation Time: The cytotoxic effects of topoisomerase I inhibitors are often cell cycle-dependent and may require a longer incubation period to manifest. | Perform a time-course experiment to determine the optimal incubation time for your specific cell line and this compound concentration range. A 6-day incubation has been used in some protocols.[3] | |
| IC50 Values Lower Than Expected (Apparent Potentiation) | Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, leading to an inaccurate assessment of the dose-response curve. | Check the solubility of this compound in your culture medium.[4] Visually inspect wells with the highest concentrations for any signs of precipitation. Consider using a different solvent or a lower starting concentration if solubility is an issue. |
| Assay Interference: The compound itself or the solvent (e.g., DMSO) may interfere with the assay chemistry (e.g., luciferase activity in CellTiter-Glo). | Run a control experiment with the assay reagents and this compound in cell-free medium to check for direct inhibition or enhancement of the assay signal. Ensure the final solvent concentration is consistent across all wells and is at a level that does not affect cell viability. | |
| Inconsistent Results Between Different Assay Types (e.g., Metabolic vs. Apoptosis) | Different Biological Endpoints: Assays like CellTiter-Glo measure metabolic activity (ATP levels), while others may measure membrane integrity or caspase activation.[5] A cytostatic effect (inhibition of proliferation) may be observed with metabolic assays before overt cell death is detected by other methods. | Acknowledge that different assays provide different insights into the cellular response.[5] Consider using multiplexed assays that can measure multiple parameters (e.g., viability and apoptosis) in the same well to get a more complete picture. |
| Timing of Assay: The peak of different cellular events (e.g., metabolic decline vs. caspase activation) can occur at different times post-treatment. | Optimize the timing for each specific assay to capture the relevant biological event. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it induce cytotoxicity?
This compound is a deuterium-labeled version of Dxd, a potent inhibitor of DNA topoisomerase I.[2][4] Its mechanism of action involves binding to the covalent complex formed between topoisomerase I and DNA. This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[1] When the replication fork collides with these stabilized complexes, it results in the formation of irreversible double-strand breaks, triggering DNA damage response pathways and ultimately leading to apoptotic cell death.
2. Which cytotoxicity assay is recommended for this compound?
The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used and robust method for assessing the cytotoxicity of this compound.[3] This assay quantifies ATP, an indicator of metabolically active cells. Its "add-mix-measure" format is simple and amenable to high-throughput screening.[6] However, it is crucial to be aware of potential interferences and to properly optimize the assay for your specific experimental conditions.
3. How should I prepare and store this compound for cytotoxicity assays?
-
Storage: this compound powder should be stored at 4°C for up to 2 years or at -20°C for up to 3 years.[2] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2][3] It is important to protect the compound from light and moisture.[2]
-
Preparation: For most in vitro experiments, a stock solution of this compound can be prepared in DMSO.[4] Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration in the culture wells is low (typically <0.5%) and consistent across all treatments to avoid solvent-induced toxicity.
4. What are some key considerations when designing a this compound cytotoxicity experiment?
-
Cell Line Selection: Choose cell lines with well-characterized topoisomerase I expression levels. If you are studying this compound in the context of an antibody-drug conjugate (ADC), ensure the cell lines have the appropriate target antigen expression (e.g., HER2 for Trastuzumab deruxtecan).
-
Seeding Density: Optimize the cell seeding density to ensure that cells are in the logarithmic growth phase throughout the experiment and that the assay signal is within the linear range of detection.
-
Incubation Time: Determine the optimal drug incubation time through a time-course experiment. For topoisomerase I inhibitors, a longer incubation period (e.g., 72 hours or more) may be necessary to observe significant cytotoxicity.[3]
-
Controls: Include appropriate controls in every experiment:
-
Untreated cells (vehicle control)
-
Cells treated with the delivery vehicle alone (e.g., DMSO)
-
A positive control (a compound with known cytotoxicity in your cell line)
-
Medium-only wells for background subtraction
-
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay for this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Mammalian cells in culture
-
Appropriate cell culture medium and supplements
-
DMSO (or other suitable solvent for this compound)
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cell suspension to the optimized seeding density in culture medium.
-
Seed the cells into the wells of an opaque-walled multiwell plate (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for the predetermined optimal duration (e.g., 72 hours to 6 days).
-
-
Assay Execution:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.[7]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the medium-only background wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: this compound mechanism of action leading to apoptosis.
Caption: Workflow for this compound cytotoxicity assay.
References
- 1. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Exatecan-d5 derivative for ADC) | ADC Cytotoxin | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. OUH - Protocols [ous-research.no]
- 8. ch.promega.com [ch.promega.com]
Technical Support Center: Dxd-d5 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and storing Dxd-d5 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterated form of Dxd (exatecan), a potent topoisomerase I inhibitor. It is frequently used as a payload in antibody-drug conjugates (ADCs). The stability of this compound is critical for accurate experimental results, as degradation can lead to a loss of cytotoxic activity and the formation of impurities that may have off-target effects.
Q2: What are the primary causes of this compound degradation?
The main cause of this compound degradation is the hydrolysis of its lactone E-ring, a characteristic feature of the camptothecin family of compounds. This hydrolysis is reversible and highly dependent on pH, with the equilibrium shifting towards the inactive open-ring carboxylate form at neutral or basic pH. Other potential causes of degradation include exposure to light (photodegradation) and oxidizing agents.
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: How can I detect this compound degradation in my samples?
Degradation of this compound can be detected and quantified using analytical chromatography techniques. The most common methods are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can separate the active lactone form from the inactive carboxylate form and other impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method provides higher sensitivity and specificity, allowing for the identification and quantification of this compound and its degradation products.
Q5: I suspect my this compound has degraded. What should I do?
If you suspect degradation, it is recommended to:
-
Analyze the sample: Use RP-HPLC or LC-MS/MS to confirm the presence of degradation products and quantify the amount of remaining active this compound.
-
Review your handling and storage procedures: Ensure that you are following the recommended guidelines.
-
Consult the troubleshooting guide below: This guide provides a systematic approach to identifying and resolving common issues related to this compound instability.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to this compound degradation.
Problem: Loss of biological activity in my experiments.
If you observe a decrease or complete loss of the expected biological effect of this compound, it is likely due to degradation of the compound.
dot
Caption: Troubleshooting workflow for loss of this compound activity.
Problem: Unexpected peaks in my chromatogram.
The appearance of new peaks during HPLC or LC-MS analysis of your this compound sample is a direct indication of degradation.
Potential Degradation Products:
| Degradation Pathway | Potential Products | Comments |
| Hydrolysis | Carboxylate form of this compound | Most common degradant, especially at neutral or high pH. |
| Oxidation | Hydroxylated derivatives | Can be formed by exposure to air or oxidizing agents. |
| Photodegradation | Various photoproducts | Can occur upon exposure to UV or visible light. |
dot
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a general method for assessing the stability of this compound in solution.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
RP-C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.05 M potassium dihydrogen phosphate in water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a gradient of this buffer and acetonitrile.
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: RP-C18
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 365 nm
-
Gradient: A typical gradient would be to start with a low percentage of acetonitrile and increase it over time to elute all components.
-
-
Analysis: Inject the sample and monitor the chromatogram. The active lactone form of this compound will have a specific retention time. The appearance of earlier eluting peaks, particularly the carboxylate form, indicates degradation.
dot
Caption: Experimental workflow for this compound stability analysis by RP-HPLC.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. These studies involve subjecting the drug to harsh conditions to accelerate degradation.
Stress Conditions (as per ICH guidelines):
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 30 minutes at room temperature |
| Oxidation | 3% H₂O₂ | 2 hours at room temperature |
| Thermal Degradation | 80°C | 24 hours |
| Photodegradation | UV and visible light | Expose until significant degradation is observed |
Procedure:
-
Prepare solutions of this compound in the respective stress conditions.
-
After the specified duration, neutralize the acidic and basic samples.
-
Analyze all samples by RP-HPLC or LC-MS/MS to identify and quantify the degradation products.
-
A control sample (this compound in a stable solvent) should be analyzed in parallel.
By following these guidelines and protocols, researchers can ensure the integrity of their this compound samples and the reliability of their experimental data. For further assistance, please contact our technical support team.
Technical Support Center: Refining T-DXd (Trastuzumab Deruxtecan) Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) Trastuzumab deruxtecan (T-DXd, formerly DS-8201a) in in vivo preclinical models. As "Dxd-d5" is likely a typographical error for the active payload, Dxd, delivered by this ADC, this guide will focus on the use of the complete ADC, T-DXd.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of T-DXd?
A1: T-DXd is an antibody-drug conjugate comprised of three components: a humanized anti-HER2 monoclonal antibody, a cleavable tetrapeptide-based linker, and a potent topoisomerase I inhibitor payload, DXd.[1][2][3] The antibody component specifically targets and binds to HER2 receptors on the surface of tumor cells. Following binding, the T-DXd/HER2 complex is internalized by the cell.[4] Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the DXd payload.[4] DXd then inhibits topoisomerase I, an enzyme essential for DNA replication, leading to DNA damage and ultimately, apoptotic cell death.[1][5] T-DXd also exhibits a "bystander effect," where the membrane-permeable DXd can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status.[3][6]
Q2: What are the typical starting dosages for T-DXd in mouse models?
A2: Based on preclinical studies, intravenous (IV) administration of T-DXd in mouse xenograft models typically ranges from 1 mg/kg to 10 mg/kg.[5][7] A common dosing schedule is once every three weeks.[8] The selection of a specific dose depends on the tumor model, its HER2 expression level, and the study's endpoint (e.g., efficacy vs. toxicity). For initial studies, a dose of 5 mg/kg or 10 mg/kg administered intravenously once is often used.[5][9]
Q3: How should T-DXd be formulated and administered for in vivo studies?
A3: T-DXd is typically supplied as a lyophilized powder that requires reconstitution.[10] For preclinical use, it is often reconstituted with a specific solvent provided by the manufacturer and then diluted to the final desired concentration using a vehicle like phosphate-buffered saline (PBS). Administration is most commonly performed via intravenous (IV) injection.[8][9]
Q4: What are the common animal models used for T-DXd in vivo studies?
A4: The most common animal models are immunodeficient mice (e.g., nude or SCID mice) bearing human tumor xenografts with varying levels of HER2 expression.[7] Patient-derived xenograft (PDX) models are also utilized to better recapitulate human tumor biology.[9] For studying the immunomodulatory effects of T-DXd, immunocompetent mouse models with syngeneic tumors engineered to express human HER2 can be used.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity or excessive weight loss in animals | The administered dose is too high for the specific animal model or strain. | Reduce the dosage of T-DXd in subsequent cohorts. A dose of 5 mg/kg has been shown to be well-tolerated in some pediatric solid tumor PDX models.[9] Monitor animal weight more frequently (e.g., daily) after dosing. Ensure proper IV administration technique to avoid extravasation. |
| Lack of tumor growth inhibition | The tumor model has low or no HER2 expression. The dosage is too low. | Confirm the HER2 expression level of your tumor model using immunohistochemistry (IHC) or other methods. T-DXd has shown efficacy in models with low HER2 expression due to the bystander effect, but a certain level of HER2 is required for initial targeting.[3] Consider a dose escalation study, starting from a lower dose (e.g., 1 mg/kg) and increasing to higher doses (e.g., 10 mg/kg) to find the optimal therapeutic window.[7] |
| Inconsistent results between animals | Variability in tumor size at the start of treatment. Inconsistent IV administration. | Randomize animals into treatment groups based on tumor volume to ensure a similar average starting tumor size. Ensure all personnel are proficient in intravenous injection techniques in mice to ensure consistent delivery of the drug. |
| Difficulty in reconstituting the lyophilized powder | Improper reconstitution solvent or technique. | Always refer to the manufacturer's instructions for the recommended solvent and procedure for reconstitution. T-DXd for clinical use is reconstituted with sterile water for injection and then diluted in 5% dextrose solution.[10][13] For preclinical use, ensure the provided solvent is used correctly. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Dosages of T-DXd in Mouse Models
| Tumor Model | Animal Strain | T-DXd Dosage | Dosing Schedule | Efficacy/Observation | Reference |
| HER2-positive BCBM PDX | NSG Mice | 10 mg/kg | IV, once per 3 weeks | Reduced tumor growth and prolonged survival. | [8] |
| Pediatric Solid Tumor PDX | Not Specified | 5 mg/kg | IV, single dose | Significantly prolonged event-free survival in osteosarcoma, rhabdoid tumor, and Wilms tumor models with minimal toxicity. | [9] |
| Uterine Serous Carcinoma PDX | Not Specified | Not Specified | Not Specified | Effective against USC with strong HER2 expression. | [1] |
| HER2-expressing CT26.WT | Immunocompetent Mice | 10 mg/kg | IV, once a week for two weeks | Suppressed tumor growth and induced anti-tumor immunity. | [12] |
| Various HER2-expressing xenografts | Not Specified | 1 mg/kg and 10 mg/kg | IV, single dose | Dose-dependent increase in DXd concentration in tumors and pharmacodynamic response. | [7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of T-DXd in a HER2-Positive Xenograft Mouse Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously implant 5 x 10^6 HER2-positive human cancer cells (e.g., NCI-N87 gastric cancer cells) in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
T-DXd Preparation:
-
Reconstitute lyophilized T-DXd powder with the manufacturer-provided solvent.
-
Dilute the reconstituted T-DXd to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse) with sterile PBS.
-
-
Administration: Administer T-DXd intravenously (e.g., via the tail vein) at a dose of 10 mg/kg. The control group should receive an equivalent volume of the vehicle (PBS). A common dosing schedule is a single injection every 3 weeks.[8]
-
Monitoring:
-
Measure tumor volume and body weight twice a week.
-
Monitor the general health of the animals daily.
-
Euthanize animals if tumor volume exceeds a predetermined size (e.g., 1.5 cm³) or if they show signs of significant toxicity (e.g., >20% body weight loss).[1]
-
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Overall survival can also be assessed.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. A HER2-Targeting Antibody-Drug Conjugate, Trastuzumab Deruxtecan (DS-8201a), Enhances Antitumor Immunity in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validation & Comparative
Dxd-d5 vs. SN-38: A Comparative In Vitro Efficacy Analysis for Drug Development Professionals
An objective comparison of the in vitro performance of two potent topoisomerase I inhibitors, Dxd-d5 and SN-38, supported by experimental data to guide preclinical research and development.
This guide provides a detailed comparison of the in vitro efficacy of this compound, a derivative of the exatecan analogue DXd, and SN-38, the active metabolite of irinotecan. Both are potent topoisomerase I inhibitors used as payloads in antibody-drug conjugates (ADCs). Understanding their relative potency and mechanisms of action is crucial for the strategic design and development of next-generation cancer therapeutics.
Comparative Efficacy Data
The following tables summarize the in vitro potency of Dxd and SN-38 from various studies. While direct head-to-head comparisons across a wide range of cell lines in a single study are limited, the available data consistently demonstrates the superior potency of Dxd. This compound is a deuterated form of Dxd, and while specific comparative data for this compound is scarce, deuteration is generally not expected to alter the fundamental in vitro potency.
Table 1: Comparative Inhibition of Topoisomerase I
| Compound | IC50 (Topoisomerase I Inhibition) | Fold Difference (vs. SN-38) | Reference |
| Dxd | ~10-fold more potent than SN-38 | ~10x | |
| SN-38 | Baseline | 1x |
Table 2: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Dxd IC50 (nM) | SN-38 IC50 (nM) | Reference |
| KPL-4 | Breast Cancer | 1.43 | - | |
| NCI-N87 | Gastric Cancer | - | - | |
| SK-BR-3 | Breast Cancer | - | 7.3 | |
| MDA-MB-468 | Breast Cancer | 4.07 | 38.9 | |
| HT-29 | Colon Cancer | - | 8.8 | |
| A549 | Lung Cancer | - | 91 | |
| SKOV-3 | Ovarian Cancer | - | 10.7 | |
| MCF-7 | Breast Cancer | - | 14.4 |
Note: IC50 values are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The data for Dxd is for the non-deuterated form.
Experimental Protocols
This section details the methodologies for key in vitro experiments commonly used to assess the efficacy of topoisomerase I inhibitors like this compound and SN-38.
Topoisomerase I Inhibition Assay
This assay evaluates the direct inhibitory effect of a compound on the enzymatic activity of topoisomerase I.
-
Enzyme and Substrate Preparation: Recombinant human topoisomerase I and supercoiled plasmid DNA (e.g., pBR322) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds (this compound, SN-38) at various concentrations are pre-incubated with topoisomerase I to allow for binding.
-
DNA Relaxation Reaction: The supercoiled DNA substrate is added to the enzyme-compound mixture to initiate the relaxation reaction. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Analysis: The reaction is stopped, and the DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
Quantification: The intensity of the DNA bands is quantified using a densitometer. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the topoisomerase I-mediated DNA relaxation.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or SN-38 and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidified isopropanol solution).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the drug concentration that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or SN-38 at concentrations around their IC50 values for a defined period to induce apoptosis.
-
Cell Harvesting and Staining: Both adherent and suspension cells are collected, washed, and resuspended in a binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow Annexin V to bind to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and for PI to enter membrane-compromised late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
-
Quantification: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis) is quantified to assess the extent of apoptosis induced by the compounds.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of this compound and SN-38, as well as a typical experimental workflow for their in vitro comparison.
Caption: Workflow for in vitro comparison of this compound and SN-38.
Caption: Signaling pathway of this compound and SN-38 leading to apoptosis.
Preclinical Showdown: DXd-d5 and Topotecan in Cancer Models
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of oncology drug development, topoisomerase I inhibitors remain a critical class of cytotoxic agents. This guide provides a detailed preclinical comparison of DXd-d5, a deuterated derivative of the potent topoisomerase I inhibitor DXd (exatecan), and topotecan, a widely used chemotherapeutic agent. By presenting key experimental data, detailed methodologies, and visual pathway diagrams, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance in preclinical settings.
At a Glance: Key Performance Metrics
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of DXd (exatecan) and topotecan across various preclinical models. It is important to note that this compound is a deuterated form of DXd, and preclinical efficacy studies predominantly utilize the non-deuterated parent compound, exatecan. The data presented for DXd is therefore based on studies of exatecan.
Table 1: In Vitro Cytotoxicity of DXd (Exatecan) vs. Topotecan
| Cell Line | Cancer Type | DXd (Exatecan) IC₅₀ | Topotecan IC₅₀ | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.1 nM | ~5 nM | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.2 nM | ~10 nM | [1] |
| DMS114 | Small Cell Lung Cancer | ~0.15 nM | ~8 nM | [1] |
| DU145 | Prostate Cancer | ~0.3 nM | ~15 nM | [1] |
| Breast Cancer Panel (Avg) | Breast Cancer | 2.02 ng/mL | - | [2] |
| Colon Cancer Panel (Avg) | Colon Cancer | 2.92 ng/mL | - | [2] |
| Stomach Cancer Panel (Avg) | Stomach Cancer | 1.53 ng/mL | - | [2] |
| Lung Cancer Panel (Avg) | Lung Cancer | 0.877 ng/mL | - | [2] |
| Pediatric Panel (Median) | Various Pediatric Cancers | - | 9.13 nM | [3] |
| U251 | Glioblastoma | - | 2.73 µM | [4] |
| U87 | Glioblastoma | - | 2.95 µM | [4] |
IC₅₀ values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: In Vivo Efficacy of DXd (Exatecan) vs. Topotecan in Xenograft Models
| Animal Model | Cancer Type | Drug | Dosing Schedule | Key Efficacy Outcome | Reference |
| Mice with NCI-H460 xenografts | Lung Cancer | Topotecan | 15 mg/kg (oral, q4d x 4) | 98% tumor growth inhibition | [5] |
| Mice with NCI-H460 xenografts | Lung Cancer | Topotecan | 15 mg/kg (i.v., q4d x 4) | 93% tumor growth inhibition | [5] |
| SCID mice with B-lineage ALL | Acute Lymphoblastic Leukemia | Topotecan | 5.1 mg/kg (s.c. over 72h) | 57% survival at 175 days (vs. 40 days for control) | [5] |
| Mice with MX-1 xenografts | Triple-Negative Breast Cancer | PEG-Exatecan | 10 µmol/kg (single i.p. dose) | Complete tumor growth inhibition for >40 days | [6] |
| Mice with U251-HRE xenografts | Glioblastoma | Topotecan | 1 mg/kg (daily x 10) | 34% decrease in tumor weight | [7] |
| Mice with various xenografts | Various Cancers | Exatecan | 3.325-50 mg/kg (i.v.) | Significant antitumor activity without toxic death | [8] |
Efficacy outcomes are presented as reported in the respective studies and should be interpreted within the context of each experimental design.
Mechanism of Action: Targeting Topoisomerase I
Both DXd and topotecan exert their cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. These inhibitors stabilize the covalent complex formed between topoisomerase I and DNA (the "cleavable complex"), preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[1]
Figure 1: Mechanism of action of DXd and topotecan.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cell Viability Assay (MTT/CellTiter-Glo®)
Objective: To determine the concentration of DXd or topotecan that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
DXd (Exatecan) and Topotecan stock solutions
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of DXd and topotecan in complete culture medium. Remove the old medium from the plates and add the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. Measure the luminescence using a plate reader.[1]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of DXd or topotecan in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional, to enhance tumor formation)
-
DXd (Exatecan) and Topotecan formulations for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.[9]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Drug Administration: Administer DXd, topotecan, or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., intravenous, intraperitoneal, or oral administration for a specified number of days).[5][6]
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Endpoints: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Key efficacy endpoints include tumor growth inhibition, tumor regression, and overall survival.[5][6]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition. Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
Figure 2: A typical preclinical experimental workflow.
Discussion and Conclusion
The preclinical data strongly suggest that DXd (exatecan) is a more potent topoisomerase I inhibitor than topotecan, both in vitro and in vivo.[1][2] The in vitro studies consistently demonstrate significantly lower IC₅₀ values for exatecan across a range of cancer cell lines, indicating superior cytotoxicity. In vivo, exatecan has shown remarkable tumor growth inhibition and even complete tumor regression in some models, often at well-tolerated doses.[6]
Topotecan remains an important clinical agent with broad preclinical activity against various solid tumors and hematological malignancies.[3][5] However, the data suggest that DXd and its derivatives may offer a wider therapeutic window and the potential for greater efficacy. The development of this compound as a deuterated analog may further enhance its pharmacokinetic properties, potentially leading to improved clinical outcomes.
This comparative guide highlights the promising preclinical profile of this compound's parent compound relative to topotecan. These findings provide a strong rationale for the continued investigation of DXd-based therapies in clinical settings. Researchers and drug developers should consider the specific cancer type, preclinical model, and dosing schedule when interpreting these results and designing future studies.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dxd-d5: A Superior ADC Payload for Next-Generation Cancer Therapeutics
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the pursuit of more potent and safer therapies driving innovation in each of its components: the antibody, the linker, and the cytotoxic payload. Among the emerging payloads, Dxd (deruxtecan), and its deuterated form Dxd-d5, have demonstrated significant promise, positioning them as superior choices for ADC development. This guide provides an objective comparison of Dxd with other commonly used ADC payloads, supported by experimental data, to validate its standing as a next-generation therapeutic warhead.
Executive Summary
Dxd, a potent topoisomerase I inhibitor, exhibits a unique combination of high cytotoxicity, significant bystander killing effect, and favorable physicochemical properties that collectively contribute to its enhanced therapeutic window. When compared to other established ADC payloads such as monomethyl auristatin E (MMAE), monomethyl auristatin F (MMAF), and SN-38, Dxd consistently demonstrates superior or comparable in vitro potency and, critically, translates this into robust in vivo efficacy with a better safety profile in preclinical models.[1]
Key Advantages of Dxd as an ADC Payload:
-
High Potency: Dxd is a highly potent topoisomerase I inhibitor, inducing cancer cell death at sub-nanomolar concentrations.[2]
-
Potent Bystander Effect: The high membrane permeability of Dxd allows it to diffuse from target cancer cells and kill neighboring antigen-negative tumor cells, a crucial feature for treating heterogeneous tumors.[3][]
-
Cleavable Linker Chemistry: Dxd is typically paired with a stable, cleavable linker that ensures minimal premature payload release in circulation, enhancing safety, while allowing for efficient release within the tumor microenvironment.[]
-
High Drug-to-Antibody Ratio (DAR): ADCs utilizing Dxd, such as trastuzumab deruxtecan (T-DXd), can achieve a high and homogenous DAR of approximately 8, maximizing the amount of payload delivered to the tumor.
Comparative Performance Data
To objectively assess the superiority of Dxd, this section presents a compilation of in vitro cytotoxicity and in vivo efficacy data from preclinical studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for Dxd and other payloads against various cancer cell lines.
| Payload | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Dxd | KPL-4 | Breast Cancer | 1.43 | [2] |
| NCI-N87 | Gastric Cancer | 4.07 | [2] | |
| SK-BR-3 | Breast Cancer | 1.95 | [2] | |
| MDA-MB-468 | Breast Cancer | 2.3 | [5] | |
| CFPAC-1 | Pancreatic Cancer | <1 | [1] | |
| MMAE | BxPC-3 | Pancreatic Cancer | 0.97 | [2] |
| PSN-1 | Pancreatic Cancer | 0.99 | [2] | |
| Capan-1 | Pancreatic Cancer | 1.10 | [2] | |
| Panc-1 | Pancreatic Cancer | 1.16 | [2] | |
| MDA-MB-468 | Breast Cancer | <1 | [1] | |
| SN-38 | MDA-MB-468 | Breast Cancer | <1 | [1] |
| CFPAC-1 | Pancreatic Cancer | <1 | [1] | |
| HCC1954 | Breast Cancer | ~1.8 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Bystander Killing Effect
The bystander effect is a critical advantage of certain ADC payloads. While direct quantitative comparison across numerous studies is challenging due to varied experimental setups, qualitative and semi-quantitative data strongly support the superior bystander effect of Dxd. One study demonstrated that in a co-culture of HER2-positive and HER2-negative cells, a Dxd-based ADC (DS-8201a) effectively killed both cell populations, whereas an ADC with a non-permeable payload did not exhibit this effect.[3] Another study, while noting the difficulty in applying co-culture assays to highly potent topoisomerase inhibitors, suggested that exatecan (a close analog of Dxd) is a more efficient bystander payload than SN-38.[5] The high membrane permeability of Dxd is a key contributor to this potent bystander activity.[3][]
In Vivo Efficacy
Preclinical xenograft models are vital for evaluating the in vivo anti-tumor activity of ADCs. The following table summarizes the results from a head-to-head comparison of ADCs with Dxd, SN-38, and MMAE payloads targeting the Trop-2 antigen.
| ADC Payload | Xenograft Model | Tumor Growth Inhibition (TGI) | Observations | Reference |
| SY02-DXd | CFPAC-1 | 98.2% | Superior efficacy. | [1] |
| MDA-MB-468 | Complete tumor regression | Potent antitumor activity. | [1] | |
| SY02-SN-38 | CFPAC-1 | 87.3% | Good efficacy. | [1] |
| SY02-MMAE | CFPAC-1 | Minimal | Poor efficacy in this model. | [1] |
| MDA-MB-468 | Complete tumor regression | Potent antitumor activity. | [1] |
Furthermore, in a safety and pharmacokinetic study in cynomolgus monkeys, the SY02-DXd ADC demonstrated the best safety profile with minimal adverse events, while the SY02-MMAE ADC exhibited severe on-target skin toxicity.[1] This suggests that Dxd's properties may translate to a wider therapeutic window.
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis
Dxd exerts its cytotoxic effect by inhibiting topoisomerase I, an essential enzyme for DNA replication and transcription.[6] By stabilizing the topoisomerase I-DNA cleavage complex, Dxd leads to the accumulation of single-strand DNA breaks.[7] When the replication fork collides with these complexes, it results in double-strand DNA breaks, which are highly cytotoxic and trigger the apoptotic cascade.[8]
Caption: Dxd-induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate ADC payloads.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining in vitro cytotoxicity.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the ADC payload or the full ADC.
-
Incubation: The plates are incubated for a period that allows for the drug to exert its effect, typically 72 to 96 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the dose-response curve.[2]
Bystander Effect Co-culture Assay
This assay quantifies the ability of an ADC payload to kill antigen-negative cells when co-cultured with antigen-positive cells.
Protocol Details:
-
Cell Labeling: Antigen-negative (Ag-) cells are labeled with a fluorescent marker (e.g., GFP) to distinguish them from antigen-positive (Ag+) cells.
-
Co-culture Seeding: Ag+ and Ag- cells are seeded together in various ratios in 96-well plates.
-
ADC Treatment: The co-culture is treated with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells in monoculture.
-
Incubation: The plates are incubated for a defined period (e.g., 96 hours).
-
Fluorescence Imaging/Flow Cytometry: The viability of the fluorescently labeled Ag- cells is quantified.
-
Data Analysis: The percentage of viable Ag- cells in the co-culture is compared to their viability in a monoculture treated with the same ADC concentration to determine the extent of bystander killing.[3]
In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of an ADC in a living organism, typically using xenograft mouse models.
Caption: Workflow for in vivo efficacy studies.
Protocol Details:
-
Xenograft Model Establishment: Human cancer cells are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
ADC Administration: The ADC is administered, typically intravenously, at one or more dose levels. A vehicle control group is also included.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to quantify the anti-tumor effect of the ADC.[1]
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the characterization of this compound as a superior ADC payload. Its high potency, coupled with a remarkable bystander killing effect, addresses key challenges in cancer therapy, such as tumor heterogeneity. The favorable preclinical safety profile of Dxd-based ADCs further enhances their therapeutic potential. For researchers and drug developers, Dxd and its deuterated form this compound represent a leading choice for the creation of next-generation ADCs with the potential to significantly improve patient outcomes.
References
- 1. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 5. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Dxd-d5 and exatecan cytotoxicity
In the landscape of potent anti-cancer agents, both Dxd (a derivative of exatecan) and its parent compound, exatecan, have emerged as significant topoisomerase I inhibitors. This guide provides a detailed comparative analysis of their cytotoxic profiles, supported by experimental data, to inform researchers, scientists, and drug development professionals. While the query specifically mentioned Dxd-d5, it is important to clarify that this compound is a deuterated form of Dxd, primarily used as a tracer or internal standard in analytical assays rather than as a therapeutic agent itself.[1][2][3][4] Therefore, this comparison will focus on the pharmacologically active compounds, Dxd and exatecan.
Mechanism of Action: Topoisomerase I Inhibition
Both Dxd and exatecan exert their cytotoxic effects by targeting DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[5] These compounds stabilize the complex formed between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[5] This leads to the accumulation of DNA damage, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[5][6]
Caption: Mechanism of Topoisomerase I Inhibition by Dxd and Exatecan.
Quantitative Cytotoxicity Data
In vitro studies have consistently demonstrated that exatecan is a more potent cytotoxic agent than Dxd. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are generally lower for exatecan across various cancer cell lines.
| Cell Line | Cancer Type | Dxd IC50 (nM) | Exatecan IC50 (nM) | Reference |
| KPL-4 | Human Breast Cancer | 4.0 | 0.9 | [7] |
| NCI-N87 | Human Gastric Cancer | 1.43 - 4.07 | Not explicitly stated, but exatecan is noted to be more potent | [8][9] |
| SK-BR-3 | Human Breast Cancer | 1.43 - 4.07 | Not explicitly stated, but exatecan is noted to be more potent | [8][9] |
| MDA-MB-468 | Human Breast Cancer | 1.43 - 4.07 | Not explicitly stated, but exatecan is noted to be more potent | [8][9] |
| MOLT-4 | Human Acute Leukemia | Not available | Picomolar range, significantly lower than other Top1 inhibitors | [6] |
| CCRF-CEM | Human Acute Leukemia | Not available | Picomolar range, significantly lower than other Top1 inhibitors | [6] |
| DU145 | Human Prostate Cancer | Not available | Picomolar range, significantly lower than other Top1 inhibitors | [6] |
| DMS114 | Human Small Cell Lung Cancer | Not available | Picomolar range, significantly lower than other Top1 inhibitors | [6] |
Note: Dxd is the payload of the antibody-drug conjugate (ADC) Trastuzumab deruxtecan (T-DXd). The cytotoxic activity of Dxd itself is a key determinant of the ADC's efficacy.
Studies have shown that exatecan can be 7 to 30 times more active than other topoisomerase I inhibitors like SN-38 and topotecan in a wide range of tumor cell lines.[] One reason for the higher potency of exatecan is its ability to induce TOP1-DNA cleavage complexes (TOP1ccs) at lower concentrations compared to Dxd and other inhibitors like SN-38.[11] Furthermore, exatecan appears to be less susceptible to efflux by multidrug resistance (MDR) transporters such as ABCG2 and P-glycoprotein, which can be a resistance mechanism for Dxd.[11]
Experimental Protocols
The following outlines a typical experimental workflow for assessing the in vitro cytotoxicity of Dxd and exatecan.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Caption: Workflow for an In Vitro Cytotoxicity Assay.
Methodology Details:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 1,000 cells per well) and allowed to adhere overnight.[8][9]
-
Drug Treatment: The following day, the cells are treated with various concentrations of Dxd or exatecan.
-
Incubation: The plates are incubated for a period of 72 hours to 6 days to allow the drugs to exert their cytotoxic effects.[6][8]
-
Viability Assessment: After the incubation period, the CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
Data Acquisition: The luminescence is measured using a microplate reader.
-
Data Analysis: The results are used to generate dose-response curves, from which the IC50 values are calculated using appropriate software (e.g., GraphPad Prism).[6]
Conclusion
Both Dxd and exatecan are highly potent topoisomerase I inhibitors with significant cytotoxic activity against a broad range of cancer cell lines. Experimental data indicates that exatecan is generally more potent than its derivative, Dxd, in in vitro assays. This increased potency may be attributed to more efficient induction of TOP1-DNA cleavage complexes and lower susceptibility to certain drug resistance mechanisms.[11] While Dxd serves as the effective payload in the successful ADC, T-DXd, the intrinsic properties of exatecan highlight its potential for further development in cancer therapeutics. The choice between these compounds for drug development may depend on various factors, including the desired therapeutic index, pharmacokinetic properties, and the specific context of the delivery system (e.g., as a free drug or as part of an ADC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]
- 5. youtube.com [youtube.com]
- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 11. aacrjournals.org [aacrjournals.org]
Enhanced Stability of Dxd-d5 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of antibody-drug conjugates (ADCs) is a critical attribute influencing their therapeutic index. Premature payload release in circulation can lead to off-target toxicity, while insufficient release at the tumor site can diminish efficacy. The Dxd-d5 ADC platform, utilizing a cleavable linker and a potent topoisomerase I inhibitor payload, has demonstrated enhanced stability compared to other ADC technologies. This guide provides an objective comparison of the stability of Dxd-based ADCs with alternative platforms, supported by experimental data.
Superior Stability Profile of Dxd-based ADCs
In comparative studies, ADCs utilizing the Dxd platform have shown superior stability and maintenance of the drug-to-antibody ratio (DAR) over time. A key study compared the in vivo stability of a trastuzumab-Dxd ADC (T-DXd) with a novel Exo-linker ADC platform in a rat pharmacokinetic study. The results highlighted a significant difference in DAR retention, indicating the enhanced stability of the Dxd linker system.[1][2][3]
While both T-DXd and the Exo-linker ADC showed comparable total antibody levels, the DAR of T-DXd decreased by approximately 50% over seven days. In contrast, the Exo-linker ADC demonstrated significantly greater DAR retention, suggesting superior linker stability in circulation.[1][2][3] This enhanced stability is crucial for ensuring that the cytotoxic payload is delivered specifically to the target tumor cells, thereby minimizing systemic exposure and potential side effects.
In addition to improved DAR stability, Dxd-based ADCs have also been shown to have favorable hydrophobicity and reduced aggregation rates compared to some other ADC platforms.[1][2][3][4] Lower hydrophobicity can contribute to better pharmacokinetic properties and reduced clearance of the ADC.
Quantitative Comparison of ADC Stability
The following table summarizes the key stability parameters from a comparative study between a Dxd-based ADC (T-DXd) and an Exo-linker ADC.
| Parameter | T-DXd (Dxd-based) | Exo-linker ADC | Key Finding |
| DAR Retention (7 days) | ~50% decrease | Greater retention | Exo-linker ADC demonstrates superior linker stability.[1][2][3] |
| Hydrophobicity (HIC Retention Time) | Higher | Lower | Exo-linker ADC is more hydrophilic, suggesting a potentially better PK profile.[1][4] |
| Aggregation Rate (SEC) | Higher | Lower | Exo-linker ADC shows less aggregation.[1][2] |
Experimental Protocols
The stability of ADCs is primarily assessed through in vivo pharmacokinetic studies and in vitro plasma stability assays. A detailed methodology for these key experiments is provided below.
In Vivo Pharmacokinetic Study for DAR Stability
Objective: To determine the in vivo stability of the ADC by measuring the change in DAR over time in an animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
ADC Administration: A single intravenous (IV) dose of the ADC (e.g., 10 mg/kg) is administered to the rats.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96, and 168 hours) post-dose.
-
Plasma Separation: Plasma is isolated from the blood samples by centrifugation.
-
Immunocapture of ADC: The ADC is captured from the plasma using beads coated with an anti-human IgG antibody. This step isolates the ADC from other plasma proteins.
-
LC-MS Analysis: The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. The different drug-loaded species of the antibody are separated by chromatography and their relative abundance is measured by mass spectrometry.
-
Data Analysis: The average DAR at each time point is calculated and plotted to assess the rate of drug deconjugation.
Hydrophobicity and Aggregation Analysis
Objective: To assess the hydrophobicity and aggregation propensity of the ADC, which can influence its pharmacokinetic properties and stability.
Methodology:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. A shorter retention time on a HIC column indicates lower hydrophobicity.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. An increase in high molecular weight species detected by SEC indicates aggregation of the ADC.
Mechanism of Action and Signaling Pathway
The cytotoxic payload of Dxd-based ADCs, DXd, is a potent topoisomerase I inhibitor. Upon internalization into the target cancer cell, the linker is cleaved, releasing DXd. DXd then intercalates into the DNA and inhibits topoisomerase I, leading to DNA double-strand breaks and ultimately, apoptosis.[5][6]
The induction of apoptosis by DXd-induced DNA damage can proceed through the intrinsic (mitochondrial) pathway.
Caption: Dxd-induced apoptotic signaling pathway.
Experimental Workflow for ADC Stability Analysis
The following diagram illustrates the typical workflow for assessing the in vivo stability of an ADC.
Caption: Experimental workflow for ADC stability analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
A Comparative Efficacy Analysis of DXd-d5 and Other Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the topoisomerase I inhibitor DXd, the active payload in several next-generation antibody-drug conjugates (ADCs), with other prominent inhibitors in its class, namely SN-38 (the active metabolite of irinotecan) and topotecan. The analysis is based on published preclinical and clinical experimental data to inform research and development decisions.
A note on DXd-d5: this compound is a deuterated form of DXd (deruxtecan). Deuteration is a strategy used to potentially alter pharmacokinetic properties.[1] As the majority of comparative efficacy data has been published on the non-deuterated DXd, this guide will focus on DXd, with the understanding that it forms the active component of this compound.
Mechanism of Action: The TOP1-DNA Cleavage Complex
Topoisomerase I (TOP1) inhibitors exert their cytotoxic effects by trapping the TOP1-DNA cleavage complex. This prevents the re-ligation of single-strand DNA breaks created by TOP1 to relieve torsional stress during replication and transcription.[2] The stabilized complex leads to the accumulation of DNA damage, triggering cell cycle arrest and ultimately, apoptosis.[2] DXd, a derivative of exatecan, is a highly potent inhibitor of this process.[3][4]
Preclinical Efficacy: In Vitro Cytotoxicity
Head-to-head preclinical studies demonstrate that DXd is a significantly more potent cytotoxic agent than SN-38 and topotecan across various cancer cell lines. In one key study, DXd was found to be approximately 10 times more potent than SN-38 at inhibiting topoisomerase I.[3] The half-maximal inhibitory concentration (IC50) values, which measure the drug concentration required to inhibit cell growth by 50%, are consistently lower for DXd.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| DXd | MDA-MB-468 | Triple-Negative Breast Cancer | 1.9 | Ogitani et al., 2016 |
| SN-38 | MDA-MB-468 | Triple-Negative Breast Cancer | 17 | Ogitani et al., 2016 |
| DXd | NCI-N87 | Gastric Cancer | 2.5 | Ogitani et al., 2016 |
| SN-38 | NCI-N87 | Gastric Cancer | 33 | Ogitani et al., 2016 |
| Topotecan | HT-29 | Colon Carcinoma | 33 | J-P. Jaxel et al., 1991[2] |
| SN-38 | HT-29 | Colon Carcinoma | 8.8 | J-P. Jaxel et al., 1991[2] |
Table 1: Comparative in vitro cytotoxicity (IC50) of DXd, SN-38, and Topotecan in human cancer cell lines.
Clinical Efficacy: ADC-Delivered Payloads
The superior preclinical potency of DXd translates into significant clinical efficacy when delivered via ADCs. This guide compares the pivotal Phase 3 trials of two landmark ADCs: Trastuzumab Deruxtecan (T-DXd) , which uses a DXd payload, and Sacituzumab Govitecan (SG) , which uses an SN-38 payload.
| Parameter | Trastuzumab Deruxtecan (DESTINY-Breast03) | Sacituzumab Govitecan (ASCENT) |
| Payload | DXd | SN-38 |
| Target | HER2 | Trop-2 |
| Indication | HER2+ Metastatic Breast Cancer (2nd Line) | Metastatic Triple-Negative Breast Cancer (≥2 Prior Therapies) |
| Comparator | Trastuzumab Emtansine (T-DM1) | Treatment of Physician's Choice (Chemotherapy) |
| Median PFS | 28.8 months | 5.6 months |
| Median OS | Not Reached (HR 0.64) | 12.1 months |
| Objective Response Rate | 79.7% | 35% |
| Reference | Cortés J et al., 2022[5] | Bardia A et al., 2021[6] |
Table 2: Comparison of key outcomes from pivotal Phase 3 trials of DXd and SN-38 based ADCs.
These clinical results, while not from a direct head-to-head trial of the payloads, highlight the profound efficacy achieved with DXd-based ADCs in their respective indications. The significant improvement in Progression-Free Survival (PFS) and Overall Survival (OS) underscores the potency of the DXd payload when effectively delivered to tumor cells.[5][6]
Experimental Protocols & Methodologies
The data presented in this guide are derived from rigorous experimental methodologies, key examples of which are detailed below.
In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the catalytic activity of TOP1, which relaxes supercoiled DNA.
-
Principle: Purified TOP1 enzyme relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation. The different DNA topologies (supercoiled vs. relaxed) are then separated and visualized by agarose gel electrophoresis.
-
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing a supercoiled plasmid DNA substrate (e.g., pBR322) in a relaxation buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, 0.1 mM EDTA).[7]
-
Inhibitor Addition: Test compounds (DXd, SN-38, etc.) are added at various concentrations and pre-incubated with the DNA substrate.
-
Enzyme Reaction: Purified human TOP1 enzyme is added to start the reaction, which is then incubated at 37°C for approximately 30 minutes.[8][9]
-
Termination: The reaction is stopped by adding a solution containing SDS and Proteinase K to digest the enzyme.
-
Analysis: The reaction products are run on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA. The intensity of the bands is quantified to determine the extent of inhibition.[7]
-
In Vivo Tumor Xenograft Efficacy Study
This methodology evaluates the antitumor activity of a drug in a living organism using patient-derived or cell line-derived tumor models.
-
Principle: Human tumor cells or tissues are implanted into immunodeficient mice.[10][11] Once tumors are established, the mice are treated with the investigational drug, and the effect on tumor growth and overall survival is measured against a control group.
-
Protocol Outline:
-
Host & Implantation: Female immunodeficient mice (e.g., NOD-scid or NSG) are used as hosts.[11][12] Tumor fragments (for Patient-Derived Xenografts, PDX) or a suspension of cancer cells (for Cell-Derived Xenografts, CDX) are implanted subcutaneously in the flank.[11][13]
-
Tumor Growth & Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups based on tumor volume to ensure even distribution.[13]
-
Drug Administration: The ADC (e.g., Trastuzumab Deruxtecan) or a vehicle control is administered, typically via intravenous (IV) injection, at specified doses and schedules (e.g., a single dose or once weekly).[13]
-
Monitoring & Endpoints: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored as indicators of toxicity. The primary endpoint is often Tumor Growth Inhibition (TGI) or complete tumor regression.[13] Overall survival may be a secondary endpoint.[14][15]
-
Conclusion
The available preclinical and clinical data consistently support the superior efficacy of the topoisomerase I inhibitor DXd compared to other agents in its class, particularly SN-38. Its high potency, demonstrated by low nanomolar IC50 values in vitro, translates to remarkable clinical benefit when delivered as the payload of an ADC, as evidenced by the outcomes of the DESTINY-Breast03 trial. While direct clinical comparisons of the payloads themselves are unavailable, the evidence strongly suggests that the intrinsic properties of DXd contribute significantly to the success of next-generation ADCs. This positions DXd and its derivatives as a cornerstone payload technology for ongoing and future oncology drug development.
References
- 1. onclive.com [onclive.com]
- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jwatch.org [jwatch.org]
- 6. ascopubs.org [ascopubs.org]
- 7. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Preclinical and clinical efficacy of trastuzumab-deruxtecan in breast cancer brain metastases: a new insight on central nervous system activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mbcbrainmets.org [mbcbrainmets.org]
A Comparative Analysis of Dxd-d5 Antibody-Drug Conjugates: The Impact of Linker Chemistry on Performance
For Immediate Release
This guide provides a detailed comparative analysis of Antibody-Drug Conjugates (ADCs) utilizing the potent topoisomerase I inhibitor deruxtecan (Dxd) payload, with a focus on the influence of different linker technologies on their stability, efficacy, and overall performance. As the field of targeted cancer therapy evolves, understanding the nuances of ADC design, particularly the critical role of the linker, is paramount for researchers, scientists, and drug development professionals. This report synthesizes experimental data to objectively compare the established tetrapeptide GGFG linker with a novel "Exolinker" design in Dxd-based ADCs.
Executive Summary
The linker connecting the antibody to the cytotoxic payload in an ADC is a critical determinant of its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while efficiently releasing the payload within the tumor microenvironment. This guide delves into a comparative study of two distinct cleavable linkers for Dxd-based ADCs: the clinically validated Gly-Gly-Phe-Gly (GGFG) linker and an innovative "Exolinker." The data presented herein demonstrates that the Exolinker design offers superior stability, reduced hydrophobicity, and comparable in vivo efficacy to the GGFG linker, highlighting its potential as a next-generation platform for ADC development.
Data Presentation: GGFG Linker vs. Exolinker
The following tables summarize the quantitative data from a head-to-head comparison of Trastuzumab-Dxd ADCs constructed with either the GGFG linker (T-DXd) or the novel Exolinker.
Table 1: Physicochemical Properties
| Property | T-DXd (GGFG Linker) | Trastuzumab-Exolinker-Dxd | Key Takeaway |
| Hydrophobicity (HIC Retention Time) | Higher | Lower | Exolinker ADC is more hydrophilic, which can lead to improved pharmacokinetics and reduced aggregation.[1][2] |
| Aggregation Rate (SEC) | Higher | Lower | The more hydrophilic nature of the Exolinker results in a lower propensity for aggregation, a critical quality attribute for biologic drugs.[1][2] |
Table 2: In Vitro Stability
| Parameter | T-DXd (GGFG Linker) | Trastuzumab-Exolinker-Dxd | Key Takeaway |
| Drug-to-Antibody Ratio (DAR) Retention (Rat Plasma, 7 days) | ~50% decrease | Significantly greater DAR retention | The Exolinker demonstrates superior stability in plasma, minimizing premature payload release.[1][2][3] |
Table 3: In Vivo Efficacy (NCI-N87 Xenograft Model)
| Metric | T-DXd (GGFG Linker) | Trastuzumab-Exolinker-Dxd | Key Takeaway |
| Tumor Growth Inhibition | Significant inhibition | Comparable inhibition | Despite enhanced stability, the Exolinker ADC maintains potent anti-tumor activity similar to the clinically validated T-DXd.[1][2] |
Mandatory Visualization
Signaling Pathway and Mechanism of Action
References
Validating the In Vivo Anti-Tumor Activity of DXd-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of DXd-d5, the deuterated payload of the antibody-drug conjugate (ADC) Trastuzumab deruxtecan (T-DXd), against other relevant therapies. The data presented is compiled from preclinical studies to assist in the evaluation and future development of this potent anti-cancer agent.
Executive Summary
This compound, a deuterated derivative of the topoisomerase I inhibitor deruxtecan (DXd), serves as the cytotoxic payload in the highly effective ADC, T-DXd.[1] In vivo studies consistently demonstrate the potent anti-tumor activity of T-DXd across a range of HER2-expressing solid tumors. The efficacy of T-DXd is attributed to the targeted delivery of DXd to tumor cells, leading to DNA damage and apoptosis.[2][3] Furthermore, DXd exhibits a significant bystander effect, where the payload can diffuse into and kill neighboring tumor cells, irrespective of their HER2 expression levels.[1] Preclinical data highlights the superiority of T-DXd over the earlier generation ADC, Trastuzumab emtansine (T-DM1), in various xenograft models.[4][5] Mechanistically, beyond its direct cytotoxic effects, DXd has been shown to induce an immunogenic response through the activation of the cGAS-STING pathway, further contributing to its anti-tumor efficacy.[6][7]
Comparative In Vivo Efficacy of T-DXd
The following tables summarize the quantitative data from preclinical xenograft studies, comparing the anti-tumor activity of T-DXd with other agents.
Table 1: T-DXd vs. T-DM1 in HER2-Positive Breast Cancer Xenograft Model
| Parameter | T-DXd | T-DM1 | Vehicle Control |
| Cancer Type | HER2+ Breast Cancer | HER2+ Breast Cancer | HER2+ Breast Cancer |
| Mouse Model | Nude Mice | Nude Mice | Nude Mice |
| Cell Line | JIMT-1 | JIMT-1 | JIMT-1 |
| Treatment Regimen | 10 mg/kg, single dose | 10 mg/kg, single dose | Saline |
| Tumor Growth Inhibition (TGI) | -35.7% (regression) | Not specified | Not applicable |
| P-value vs. Control | p = 0.0088 | Not specified | Not applicable |
Source: Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression.[8]
Table 2: T-DXd in Various HER2-Expressing Xenograft Models
| Cancer Type | Cell Line | HER2 Expression | Treatment Regimen (T-DXd) | Tumor Growth Inhibition (TGI) | P-value vs. Control |
| Gastric Cancer | NCI-N87 | High | 10 mg/kg, single dose | -6.1% (regression) | p = 0.084 |
| Pancreatic Cancer | Capan-1 | Low | 10 mg/kg, single dose | -42.35% (regression) | p = 0.0071 |
| Breast Cancer Brain Metastasis (PDX) | DFBM-355 | HER2+ | Not specified | Significant tumor growth inhibition and prolonged survival | Not specified |
Source: Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression, Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases.[8][9]
Table 3: Combination Therapy of T-DXd with DDR Inhibitors in a Gastric Cancer Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) at Day 41 |
| T-DXd | 3 mg/kg | 74% |
| AZD6738 (ATR inhibitor) | 25 mg/kg BID | 68% |
| AZD1775 (Wee1 inhibitor) | 60 mg/kg (5-days on/2-days off) | 47% |
| AZD1390 (ATM inhibitor) | 10 mg/kg | 31% |
| T-DXd + AZD6738 | 3 mg/kg + 25 mg/kg BID | >100% (19% regression) |
| T-DXd + AZD1775 | 3 mg/kg + 60 mg/kg | 90% |
| T-DXd + AZD1390 | 3 mg/kg + 10 mg/kg | 99% |
Source: Activity and tolerability of combinations of trastuzumab deruxtecan (T-DXd) with inhibitors of the DNA damage response in preclinical models.[10]
Experimental Protocols
In Vivo Xenograft Tumor Growth Inhibition Study
A representative experimental protocol for evaluating the in vivo anti-tumor activity of T-DXd is as follows:
-
Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., NCI-N87, JIMT-1, Capan-1) are cultured under standard conditions.
-
Female athymic nude mice (4-6 weeks old) are used as the host for tumor xenografts.
-
-
Tumor Implantation:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
-
-
Treatment Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
T-DXd, comparative agents (e.g., T-DM1), and vehicle control are administered intravenously (i.v.) at the specified doses and schedules.
-
-
Efficacy Evaluation:
-
Tumor volumes are measured two to three times a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body weight is monitored as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
-
-
Pharmacodynamic Analysis (Optional):
-
At specified time points, tumors can be excised for analysis of biomarkers such as γH2AX and pRAD50 to confirm the mechanism of action.[8]
-
Visualizing the Mechanism and Workflow
DXd Mechanism of Action
The following diagram illustrates the signaling pathway initiated by T-DXd, leading to tumor cell death.
Caption: Mechanism of action of T-DXd leading to tumor cell death.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in a typical preclinical in vivo study to validate the anti-tumor activity of this compound (as part of T-DXd).
Caption: Workflow for a preclinical in vivo efficacy study.
References
- 1. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-DXd outperforms T-DM1 in the second-line treatment of HER2+ metastatic breast cancer - BJMO [bjmo.be]
- 5. T-DXd Better for Overall Survival than T-DM1 in Metastatic HER2+ Breast Cancer | Cancer Nursing Today [cancernursingtoday.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Dxd-d5: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Cytotoxic Compound
For researchers, scientists, and drug development professionals handling Dxd-d5, a deuterium-labeled potent DNA topoisomerase I inhibitor, adherence to strict disposal procedures is paramount to ensure personnel safety and environmental protection.[1][2][3][4][5] this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, all waste materials contaminated with this compound must be treated as hazardous cytotoxic waste.
Key Chemical and Safety Data
Proper handling and disposal procedures are informed by the chemical and toxicological properties of the substance. Below is a summary of key data for this compound.
| Property | Value | Reference |
| Chemical Name | This compound (Exatecan-d5 derivative for ADC) | [1] |
| Molecular Formula | C₂₆H₁₉D₅FN₃O₆ | [2][3] |
| Molecular Weight | 498.51 g/mol | [2][3] |
| Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [2] |
| Primary Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [2] |
| Storage Conditions | 4°C or -20°C, protected from moisture and light. | [1] |
| Solubility | Soluble in DMSO. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound and all associated contaminated materials. This procedure is based on general guidelines for cytotoxic waste management.[1][2][3][4][5]
1. Personal Protective Equipment (PPE): Before handling this compound or any contaminated materials, it is mandatory to wear appropriate PPE. This includes, at a minimum:
-
Two pairs of chemotherapy-tested nitrile gloves
-
A disposable gown
-
Safety glasses or goggles
-
A face shield if there is a risk of splashing
2. Waste Segregation: All items that come into contact with this compound must be segregated as cytotoxic waste. This includes:
-
Trace-contaminated waste: Empty vials, packaging, gloves, gowns, bench paper, and other disposable items with minimal residual contamination.
-
Bulk-contaminated waste: Unused or expired this compound, grossly contaminated items, and solutions containing the compound.
-
Sharps: Needles, syringes, and glass vials must be placed in a designated, puncture-proof cytotoxic sharps container.
3. Waste Containment:
-
Solid Waste: All solid waste, including PPE, should be placed in a clearly labeled, leak-proof, puncture-resistant container designated for cytotoxic waste. These containers are often color-coded (e.g., yellow with a purple lid or red) and must bear the cytotoxic symbol.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste," the biohazard symbol, and the name of the primary hazardous component (this compound).
4. Decontamination of Laboratory Equipment:
-
Non-disposable equipment that has been in contact with this compound must be decontaminated.
-
Wipe surfaces with a 10% bleach solution, allowing for a contact time of at least 10-15 minutes, followed by a rinse with 70% ethanol or water to prevent corrosion.
-
All cleaning materials (wipes, etc.) must be disposed of as cytotoxic waste.
5. Final Disposal:
-
The collected and properly contained cytotoxic waste must be disposed of through an approved hazardous waste management service.
-
Do not dispose of this compound waste via standard laboratory trash or sewer systems.
-
The primary method of disposal for cytotoxic waste is high-temperature incineration.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Dxd-d5
Researchers and drug development professionals handling Dxd-d5, a potent DNA topoisomerase I inhibitor used in antibody-drug conjugates, must adhere to stringent safety protocols to mitigate exposure risks.[1][2][3] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when working with this compound. The following table summarizes the recommended equipment to be used at all stages of handling, from receiving and unpacking to disposal.
| PPE Category | Recommendation | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Fire/flame resistant and impervious clothing | Long-sleeved gowns that close in the back with knit or elastic cuffs are recommended.[4][5] |
| Chemotherapy gloves | Two pairs of gloves meeting ASTM D6978 standards should be worn. Gloves should be changed every 30 minutes or immediately if punctured, torn, or contaminated.[5] | |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator | Recommended when there is a risk of generating airborne powder or aerosols.[4][6] A full-face, powered air-purifying respirator (PAPR) with appropriate cartridges may be necessary when unpacking shipments until it is confirmed that no breakage or spillage has occurred.[5] |
Handling and Disposal Workflow
Proper handling and disposal procedures are paramount to prevent contamination and ensure the safety of all laboratory personnel. The following workflow outlines the key steps for managing this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
